2-[(2-Nitrophenyl)amino]acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202630 | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-99-6 | |
| Record name | N-(2-Nitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[(2-Nitrophenyl)amino]acetic acid synthesis from N-phenylglycine
An In-depth Technical Guide to the Synthesis of 2-[(2-Nitrophenyl)amino]acetic acid from N-Phenylglycine
Introduction
This compound is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various heterocyclic compounds, including pharmaceutically relevant isatin derivatives.[1][2] The synthesis of this molecule from N-phenylglycine is a classic example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. This guide provides a comprehensive overview of this synthetic transformation, intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and address the practical challenges inherent in the procedure, ensuring a robust and reproducible protocol.
Synthetic Strategy and Core Principles
The transformation of N-phenylglycine into this compound is achieved through nitration. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the N-phenylglycine substrate. The reaction is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid."
The Role of Mixed Acid in Electrophile Generation
The key to nitration is the formation of a potent electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is generally not a sufficiently strong electrophile to react with many aromatic rings.[3] Sulfuric acid, being a stronger acid, protonates the nitric acid. This protonated intermediate then readily loses a molecule of water to generate the highly reactive nitronium ion.[3][4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies far to the right, ensuring a high concentration of the necessary electrophile for the reaction to proceed efficiently.
Directing Effects and Regioselectivity Challenges
The substituent already present on the benzene ring—the -NHCH₂COOH group—directs the position of the incoming nitro group. The secondary amine is an activating, ortho, para-directing group. However, the strongly acidic conditions of the nitration reaction introduce a significant complication. The lone pair on the nitrogen atom is protonated, forming an ammonium ion (-N⁺H₂CH₂COOH). This positively charged group is strongly deactivating and becomes a meta-director.
This dichotomy is a central challenge in the direct nitration of N-phenylglycine. The reaction can yield a mixture of ortho, para, and meta isomers, making the isolation of the desired 2-nitro (ortho) product difficult and often resulting in low yields.[5] Precise control over reaction conditions, particularly temperature, is paramount to manage side reactions and optimize the yield of the target isomer.
Synthetic Workflow Diagram
The overall process can be visualized as a two-stage synthesis, starting from aniline to form the N-phenylglycine precursor, followed by the critical nitration step.
Caption: Overall synthetic workflow from aniline to the target product.
Experimental Protocols
Part 1: Synthesis of N-Phenylglycine (Precursor)
For a self-contained process, this guide first details the synthesis of the N-phenylglycine starting material from aniline and chloroacetic acid.[6]
Methodology:
-
Neutralization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution, ensuring the mixture is cool. This neutralizes the acid to form sodium chloroacetate.
-
Addition of Aniline: To this solution, add 18.6 g of aniline.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil. Continue heating until the aniline has completely reacted and dissolved, forming a clear solution.[6]
-
Crystallization: Remove the heat source and allow the mixture to cool to room temperature. The N-phenylglycine may initially separate as an oil. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding.
-
Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystalline product with a small amount of ice-cold water to remove impurities. Dry the purified N-phenylglycine under vacuum. An expected yield is between 22-24 g.[6]
Part 2: Nitration of N-Phenylglycine
This protocol details the critical electrophilic aromatic substitution step.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) is crucial to prevent runaway reactions and to minimize the formation of dinitrated and other unwanted byproducts.[4][7]
-
Order of Addition: N-phenylglycine is added slowly to the pre-chilled mixed acid. This ensures that the nitronium ion is readily available and that the heat generated can be effectively dissipated, preventing localized hotspots.[7]
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it rapidly quenches the reaction by diluting the acid and dissipating heat, and it causes the organic product, which is poorly soluble in the cold aqueous acidic medium, to precipitate.
Detailed Protocol:
-
Preparation of Mixed Acid: In a flask immersed in an ice-salt bath, carefully and slowly add 40 mL of concentrated sulfuric acid (H₂SO₄). Once chilled, begin the slow, dropwise addition of 20 mL of concentrated nitric acid (HNO₃) with continuous stirring. Crucially, maintain the temperature of the mixture below 10°C throughout the addition. This pre-chilled mixture is the nitrating agent.
-
Substrate Addition: Once the mixed acid is prepared and stable at 0-5°C, begin the slow, portion-wise addition of 15 g (approx. 0.1 mol) of dry N-phenylglycine. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C.
-
Reaction Period: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) if a suitable method is developed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 400-500 g) in a large beaker with vigorous stirring. A yellow solid should precipitate.
-
Filtration and Washing: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to pH paper. This is critical to remove residual strong acids.
-
Purification: The crude product is a mixture of isomers. Recrystallization is necessary for purification. A suitable solvent system, such as an ethanol-water mixture, can be used. The desired ortho isomer is often less soluble and may crystallize out first upon careful cooling.
-
Drying: Dry the purified yellow crystalline product, this compound, in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Data Summary: Quantitative Parameters
| Parameter | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |
| Reactant | N-Phenylglycine | 151.17 | 15.0 g | ~0.099 | The limiting reagent. |
| Nitrating Agent | Conc. Nitric Acid (~70%) | 63.01 | 20 mL | ~0.31 | Used in excess. |
| Catalyst/Solvent | Conc. Sulfuric Acid (~98%) | 98.08 | 40 mL | ~0.74 | Acts as catalyst and solvent. |
| Reaction Temp. | - | - | 0 - 10°C | - | Critical for selectivity and safety. |
| Reaction Time | - | - | 1 - 2 hours | - | Post-addition stirring time. |
| Expected Yield | This compound | 196.16 | Variable | - | Yields can be low (<50%) due to isomer formation.[5] |
Reaction Mechanism Visualization
Caption: Mechanism of electrophilic nitration.
Mandatory Safety and Hazard Management
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.
-
Chemical Hazards:
-
Concentrated Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe burns on contact and its fumes are toxic upon inhalation.[8] It can also react violently with organic materials.[8]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent and reacts exothermically with water.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10]
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat, preferably one that is chemically resistant, must be worn. Ensure no skin is exposed.
-
-
Emergency Preparedness:
-
Have a spill kit readily available containing a neutralizing agent for acids, such as sodium bicarbonate.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Never use combustible materials (like paper towels) to clean up spills of mixed acid, as this can create a fire hazard.
-
References
- Google Patents.
-
Chemguide. The nitration of benzene. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
PrepChem.com. Preparation of N-Phenylglycine. [Link]
-
ResearchGate. How can I prepare 4-nitro-phenylglycine from phenylglycine?. [Link]
-
PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
-
Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of N-phenyl substituted isatin derivatives. [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
-
YouTube. Nitration reaction safety. [Link]
Sources
- 1. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. ehs.com [ehs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. labproinc.com [labproinc.com]
An In-depth Technical Guide to the Solubility Profile of 2-[(2-Nitrophenyl)amino]acetic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-[(2-Nitrophenyl)amino]acetic acid, a compound of interest in medicinal chemistry and drug development.[1] In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational physicochemical principles, predictive methodologies, and established experimental protocols to offer a robust framework for researchers. We will explore the molecular characteristics governing the solubility of this compound, detail a gold-standard experimental workflow for precise solubility determination, and present data from a structurally analogous compound to provide a practical reference point.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. The ability to dissolve a compound in a range of solvents is paramount for various stages of pharmaceutical development, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.
-
Formulation: The development of a stable and effective dosage form, whether oral, parenteral, or topical, is fundamentally dependent on the solubility of the API in a given vehicle.
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and, consequently, therapeutic action.
This compound, with its amino acid and nitrophenyl moieties, presents a unique and interesting case for solubility studies.[1] Understanding its behavior in different organic solvents is essential for unlocking its full therapeutic potential.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound provides significant clues to its expected solubility. The molecule possesses both a hydrophilic amino acid portion and a more lipophilic nitrophenyl group, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent.
-
Amino Acid Moiety: The carboxylic acid and secondary amine groups are capable of hydrogen bonding, suggesting a preference for polar solvents.
-
Nitrophenyl Group: The aromatic ring and the nitro group contribute to the molecule's lipophilicity and potential for π-π stacking interactions, which may enhance solubility in certain non-polar or aromatic solvents.
Based on these structural features and general principles of amino acid solubility, we can predict the following trends[2][3]:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Good to Moderate | Solvents like methanol, ethanol, and acetic acid can engage in hydrogen bonding with the amino acid moiety, facilitating dissolution. |
| Polar Aprotic | Moderate to Low | Solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors but not donors. Solubility will depend on the balance of polar and non-polar interactions. |
| Non-Polar | Poor | In solvents like hydrocarbons (e.g., hexane, toluene), the energy required to break the crystal lattice of the solute is unlikely to be compensated by weak solute-solvent interactions, leading to poor solubility. |
| Aqueous Systems | pH-Dependent | As an amino acid derivative, the compound is expected to exhibit amphoteric behavior. Solubility in aqueous media will be significantly influenced by pH, with increased solubility in acidic and basic solutions due to salt formation.[2][4] |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
While predictions provide a useful starting point, precise, experimentally determined solubility data is indispensable for regulatory submissions and robust formulation development.[2] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and accuracy.[5][6]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol outlines the key steps for determining the equilibrium solubility of this compound in a selected organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Equilibrium is reached when the concentration of the dissolved solute remains constant over time.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the selected solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizing the Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
The Multifaceted Biological Activities of 2-[(2-Nitrophenyl)amino]acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, antimicrobial, anti-inflammatory, and anticancer potential of a promising class of small molecules.
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with diverse therapeutic potential is a paramount objective. Among the myriad of compound classes, 2-[(2-Nitrophenyl)amino]acetic acid derivatives have emerged as a compelling area of investigation. Possessing a unique structural motif characterized by a nitrophenyl group linked to an amino acid backbone, these compounds have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic promise of this versatile class of molecules. By delving into the intricate details of their chemical synthesis, elucidating their molecular interactions, and outlining robust protocols for their biological evaluation, this document aims to serve as a critical resource for advancing the development of this compound derivatives into next-generation therapeutics.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives is primarily achieved through the Ullmann condensation reaction. This well-established method involves the copper-catalyzed coupling of an aryl halide with an amine.[1] In the context of the target scaffold, this typically involves the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with glycine or its ester derivatives in the presence of a copper catalyst and a base. The reaction conditions, such as temperature, solvent, and the nature of the catalyst and base, can be optimized to achieve high yields.[2]
A general synthetic scheme is presented below:
Figure 1. General synthetic route for this compound derivatives via Ullmann condensation.
Following synthesis, purification is typically carried out using techniques such as recrystallization or column chromatography. The structural confirmation of the synthesized derivatives is paramount and is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Detailed Synthetic Protocol: Synthesis of N-(4-Nitrophenyl)-L-proline
As a representative example, the synthesis of a related N-aryl amino acid, N-(4-Nitrophenyl)-L-proline, is described below, adapted from a reported metal-free base-induced aryl amination reaction.[3]
Materials:
-
4-Fluoronitrobenzene
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of L-proline (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).
-
Add 4-fluoronitrobenzene (1.0 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield N-(4-nitrophenyl)-L-proline.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. The presence of the nitro group is often crucial for this activity, as it can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[4]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of nitrophenyl derivatives is often multifactorial. A key process involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction generates reactive nitrogen species that can induce oxidative stress and damage vital cellular components. Furthermore, these compounds can interfere with bacterial metabolic pathways and disrupt cell membrane integrity.[5] Molecular docking studies have suggested that N-aryl amino acid derivatives can bind to essential bacterial enzymes, such as biotin protein ligase, thereby inhibiting their function and impeding bacterial growth.[6]
Figure 2. Proposed mechanism of antimicrobial action for this compound derivatives.
Quantitative Antimicrobial Data
Several studies have reported the minimum inhibitory concentrations (MICs) of N-aryl amino acid derivatives against various bacterial strains. For instance, N-(4-Nitrophenyl)-L-proline has shown notable activity against Escherichia coli and Streptococcus pneumoniae.[3] The antibacterial activity of a series of N-(4-substituted aryl) amino acids was evaluated against a panel of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potency comparable to the standard antibiotic streptomycin.[7]
Table 1: Reported Antimicrobial Activity of N-(4-Nitrophenyl) Amino Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(4-Nitrophenyl)-L-proline | Escherichia coli | Potent | [3] |
| N-(4-Nitrophenyl)-L-proline | Streptococcus pneumoniae | Potent | [3] |
| N-(4-Nitrophenyl)-L-valine | Streptococcus pneumoniae | Potent | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (bacterial culture without compound)
-
Negative control (broth medium only)
-
Standard antibiotic (e.g., streptomycin, ciprofloxacin)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.
-
Seal the plate and incubate at 37 °C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a critical therapeutic goal. This compound derivatives have shown promise in this area, likely through their ability to modulate key inflammatory pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are thought to be mediated, in part, by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, these compounds may exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. The nitro group can also play a role in these activities, as nitro-fatty acid derivatives have been shown to possess anti-inflammatory properties.[10]
Figure 4. Proposed mechanisms of anticancer activity for this compound derivatives.
Quantitative Anticancer Data
The cytotoxic effects of novel compounds are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Several studies have reported the IC₅₀ values for nitrophenyl and amino acid derivatives, demonstrating their potent anticancer activity. [10][11][12] Table 2: Reported Anticancer Activity of Related Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidinone derivatives | MDA-MB-231 (Breast Cancer) | 1.9 ± 1.15 | [12] |
| Thiazolidinone derivatives | HepG2 (Liver Cancer) | 5.4 ± 1.13 | [12] |
| Thiazolidinone derivatives | HT-29 (Colon Cancer) | 6.5 ± 1.16 | [12] |
| Ciminalum–thiazolidinone hybrids | Multiple (average) | GI₅₀: 1.57 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5] Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability. [13]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For this compound derivatives, the nature and position of substituents on both the nitrophenyl ring and the amino acid backbone can significantly influence their biological activity.
-
Nitrophenyl Ring: The position and electronic properties of the nitro group are often critical. The ortho-nitro substitution is a defining feature of this class. The addition of other electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's electronic properties and lipophilicity, thereby affecting its interaction with biological targets.
-
Amino Acid Moiety: Modifications to the acetic acid portion of the molecule can also impact activity. For instance, the use of different amino acids in the synthesis can alter the steric and hydrophobic properties of the derivatives, potentially leading to enhanced potency or selectivity. Structure-activity relationship studies on phenylglycine derivatives have shown that even small changes to the amino acid structure can significantly affect their biological activity. [4][14]
Future Perspectives and Conclusion
The diverse biological activities of this compound derivatives make them a highly attractive scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties, coupled with their synthetic accessibility, provide a solid foundation for further research and development.
Future efforts in this field should focus on several key areas:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways responsible for their biological effects.
-
In Vivo Efficacy and Safety: Evaluation of promising derivatives in relevant animal models to assess their therapeutic efficacy and safety profiles.
-
Development of Drug Delivery Systems: Formulation of optimized derivatives into suitable drug delivery systems to enhance their bioavailability and targeted delivery.
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A Technical Guide to the Medicinal Chemistry Applications of 2-[(2-Nitrophenyl)amino]acetic Acid: A Scaffold with Latent Potential
Introduction
In the landscape of modern drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 2-[(2-Nitrophenyl)amino]acetic acid is one such scaffold that, while not extensively explored as a final drug entity, presents a confluence of structural features ripe for medicinal chemistry exploration. This technical guide will provide an in-depth analysis of the potential applications of this molecule, drawing upon the known biological activities of its constituent parts and related chemical structures. We will delve into its synthetic utility, potential therapeutic applications, and provide exemplary protocols for its derivatization and biological evaluation.
The core structure of this compound features three key components that contribute to its potential as a pharmacophore or a versatile intermediate:
-
The 2-Nitrophenyl Group: The nitroaromatic moiety is a well-established pharmacophore in its own right, present in a range of bioactive compounds with activities spanning from antimicrobial to anticancer.[1] Its electron-withdrawing nature and potential for bioreduction offer unique mechanistic possibilities.
-
The Amino Acetic Acid Backbone: This portion of the molecule provides a convenient scaffold for chemical modification and can influence physicochemical properties such as solubility and cell permeability.[2] The secondary amine and the carboxylic acid offer two distinct points for derivatization, allowing for the generation of diverse chemical libraries.
-
The Ortho-Substitution Pattern: The proximity of the aminoacetic acid side chain to the nitro group on the phenyl ring can lead to interesting intramolecular interactions and pre-organize the molecule for cyclization reactions, making it a valuable precursor for heterocyclic synthesis.[3]
This guide will synthesize information from various sources to build a compelling case for the exploration of this compound and its derivatives in the pursuit of new therapeutic agents.
Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. This compound can be readily prepared through nucleophilic aromatic substitution, where 2-fluoronitrobenzene or 2-chloronitrobenzene is reacted with glycine or its ester. The reactivity of the scaffold allows for a multitude of chemical transformations to generate a diverse library of compounds.
The primary handles for derivatization are the carboxylic acid and the nitro group. The carboxylic acid can be converted to esters, amides, or used in coupling reactions to append various functionalities. The nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical modifications, including acylation, sulfonylation, and diazotization. Furthermore, the newly formed ortho-amino group can participate in intramolecular cyclization reactions to form various heterocyclic systems, such as benzimidazoles or quinoxalines, which are privileged scaffolds in medicinal chemistry.[4]
Figure 1: General synthetic pathways for the derivatization of this compound.
Potential Therapeutic Applications
The structural motifs within this compound suggest its potential utility in several therapeutic areas.
Anticancer Activity
The nitroaromatic scaffold has been successfully employed in the design of anticancer agents.[1] The proposed mechanisms often involve bioreduction of the nitro group in the hypoxic environment of solid tumors to generate cytotoxic reactive nitrogen species. Furthermore, the planar nature of the aromatic ring allows for potential intercalation into DNA.
Derivatives of this compound can be designed to enhance these properties. For instance, coupling of the carboxylic acid with polyamines or other DNA-binding moieties could improve DNA affinity. The reduction of the nitro group to an amine and subsequent cyclization can lead to the formation of heterocyclic systems with known anticancer activity, such as quindoline derivatives, which can act as enzyme inhibitors.[3] Thiazolidinone derivatives containing a nitrophenyl group have also demonstrated significant cytotoxic effects on tumor cells.[5][6]
| Compound Class | Example | Reported IC50 Values | Target Cell Lines | Reference |
| β²,²-amino acid derivatives | 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide | 0.32-3.89 µM | 59 different cancer cell lines | [7] |
| Thiazolidinone-Ciminalum hybrids | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Varies | Gastric, Colon, Breast Cancer | [5][6] |
Table 1: Anticancer activity of related compound classes.
Figure 2: Proposed mechanism of anticancer activity via bioreduction.
Anti-inflammatory and Analgesic Properties
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac contains a 2,6-dichlorophenylamino)phenylacetic acid core. While the nitro group is not typical for this class, the underlying phenylacetic acid scaffold is present. Derivatives of 2-aminophenylacetic acid have been investigated for their anti-inflammatory and analgesic properties.[8] Furthermore, phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors.[9]
By modifying the substitution pattern on the nitrophenyl ring and derivatizing the carboxylic acid, it may be possible to develop novel anti-inflammatory agents. A potential strategy would be to explore the structure-activity relationship of different substituents on the phenyl ring to optimize COX-1/COX-2 selectivity.
Neurological Disorders
The hydrochloride salt of 2-amino-2-(2-nitrophenyl)acetic acid is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8] This suggests that the core scaffold can be elaborated to produce compounds with central nervous system activity. The physicochemical properties of the derivatives, such as lipophilicity and hydrogen bonding capacity, would need to be carefully tuned to ensure blood-brain barrier penetration.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2-[(2-nitrophenyl)amino]acetamide
This protocol describes a representative method for derivatizing the carboxylic acid moiety.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.1 eq) and DCC (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) and continue stirring at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the desired N-benzyl-2-[(2-nitrophenyl)amino]acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol outlines a standard method for assessing the anticancer potential of newly synthesized derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthetic tractability and the presence of key pharmacophoric features, such as the nitroaromatic ring and the amino acid backbone, provide a solid foundation for the development of novel therapeutic agents. The potential applications in oncology, inflammation, and neurology warrant further investigation.
Future research should focus on the systematic synthesis and screening of derivative libraries to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the mode of action of any identified hit compounds. With a focused and rational drug design approach, this compound could prove to be a valuable starting point for the discovery of next-generation therapeutics.
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Kaminskyy, D., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2331. [Link]
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El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
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ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
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An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-[(2-Nitrophenyl)amino]acetic acid
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the nitro group in 2-[(2-Nitrophenyl)amino]acetic acid. This molecule serves as a pivotal precursor in synthetic organic chemistry, primarily due to the versatile reactivity of its aromatic nitro group. The strategic positioning of the nitro moiety ortho to a secondary aminoacetic acid side chain dictates a unique chemical behavior, making it an ideal substrate for tandem reduction-cyclization reactions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the causality behind methodological choices. We will explore the electronic landscape of the molecule, delve into the primary methodologies for nitro group reduction, and elucidate the subsequent intramolecular cyclization pathways that yield medicinally significant heterocyclic scaffolds.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic systems is a cornerstone of innovation. This compound emerges as a molecule of significant interest not for its intrinsic properties, but for its potential as a versatile synthetic intermediate. Its structure uniquely combines a highly reactive nitro group on an aromatic ring with ortho-disposed secondary amine and carboxylic acid functionalities.
The reactivity of this molecule is dominated by the nitro group (NO₂). As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, it is readily susceptible to reduction.[1][2] The transformation of this nitro group into a primary amine (NH₂) is the key step that unlocks the molecule's synthetic potential. This reduction creates an o-phenylenediamine derivative, a classic precursor that is primed for spontaneous or catalyzed intramolecular cyclization to form robust heterocyclic systems, most notably the benzimidazole core.[3][4]
This guide will dissect the critical aspects of this reactivity, moving from the foundational electronic properties of the molecule to the practical execution and analysis of its most important chemical transformation.
Molecular Architecture: Electronic and Steric Influences
To understand the reactivity of this compound, one must first appreciate the interplay of its constituent functional groups. The nitro group, the secondary amine, and the carboxylic acid each exert distinct electronic and steric effects that govern the molecule's behavior.
The nitro group is a potent deactivating group, withdrawing electron density from the phenyl ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect.[2] This electron deficiency makes the nitro group itself an electrophilic center, susceptible to nucleophilic attack and, most significantly, reduction.
The ortho-aminoacetic acid substituent introduces a layer of complexity. The secondary amine is typically an activating, ortho, para-directing group. However, under the acidic conditions often employed for nitro reduction, the amine's lone pair can be protonated, transforming it into a deactivating, meta-directing ammonium group.[1] The adjacent carboxylic acid further influences the molecule's solubility and can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the side chain.
The Pivotal Transformation: Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is arguably the most valuable reaction of this substrate. This six-electron reduction proceeds through several intermediates, most notably a nitroso (-N=O) and a hydroxylamine (-NHOH) species, before reaching the final amine (-NH₂).[5][6] The choice of reduction methodology is critical and depends on factors such as functional group tolerance, desired selectivity, scale, and cost.
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safety and handling precautions for 2-[(2-Nitrophenyl)amino]acetic acid
An In-Depth Technical Guide to the Safe Handling of 2-[(2-Nitrophenyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a compound utilized in various laboratory and research settings, often serving as an intermediate in organic synthesis and pharmaceutical development.[1] Its molecular structure, featuring a nitrophenyl group, suggests specific chemical reactivity and dictates the necessary safety protocols for its handling.[1] While comprehensive toxicological data for this specific compound is not extensively documented, a robust safety framework can be established by analyzing its structural motifs and referencing data from closely related analogues, such as (2-Nitrophenyl)acetic acid.[2][3]
This guide provides a detailed overview of the critical , grounded in established chemical safety principles. The protocols herein are designed to empower researchers to work confidently and safely, minimizing exposure risks and ensuring laboratory integrity.
Hazard Identification and Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on data from structurally similar compounds, this compound is anticipated to present hazards related to irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
The primary hazards are summarized below.[3]
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3] |
Causality of Hazards: The acidic nature of the carboxylic acid group and the properties of the nitrophenyl moiety contribute to the irritant effects of the compound. Contact with skin or eyes can disrupt cell membranes, leading to inflammation and irritation.[4] Inhalation of the dust can similarly irritate the mucosal surfaces of the respiratory tract.[2]
Exposure Control and Personal Protection
A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating exposure to hazardous chemicals. Personal Protective Equipment (PPE) is the final, but essential, line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls:
-
Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[2]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct contact.
| Protection Type | Specific Recommendation | Rationale and Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Required to prevent eye contact with dust or splashes. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2] |
| Skin Protection | Gloves: Nitrile or neoprene gloves.[6] Clothing: Chemical-resistant lab coat. | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] A lab coat protects against incidental skin contact.[6] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator (e.g., N95 for dust) should be used.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount for maintaining a safe laboratory environment.
Handling:
-
Prevent dust formation and aerosolization.[2] Handle as a fine solid, avoiding vigorous scooping or pouring that could generate airborne dust.
-
Use only in a chemical fume hood or other well-ventilated area.[5]
-
Wash hands thoroughly after handling the material and before breaks or leaving the lab.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[2]
-
Store away from heat and sources of ignition.[9]
-
Store in a designated "Corrosives" or "Acids" area if applicable local regulations require it.[5][9]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. Always have the Safety Data Sheet (SDS) available for emergency responders.[2]
General Advice: In all cases of exposure, consult a physician and provide them with the SDS for the chemical.[2]
| Exposure Route | Step-by-Step Protocol |
| Inhalation | 1. Move the affected person to fresh air immediately.[2][10] 2. If the person is not breathing, administer artificial respiration.[2][10] 3. Keep the person warm and at rest.[10] 4. Seek immediate medical attention.[2] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[11][12] 2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][11] 3. If skin irritation persists, consult a physician. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][13] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[14] 3. Seek immediate medical attention.[9] |
| Ingestion | 1. Do NOT induce vomiting.[14] 2. Rinse the mouth thoroughly with water.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[10] |
Accidental Release and Spill Management
A prepared and systematic response to a chemical spill can significantly mitigate its impact. The procedure depends on the scale of the spill.
Minor Spill (Contained within a fume hood or small area):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear appropriate PPE as detailed in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.
-
Cleanup: Gently sweep the absorbed material into a suitable, labeled container for chemical waste.[2] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Disposal: Dispose of the waste container and any contaminated PPE as hazardous waste according to institutional and local regulations.[2]
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain vapors.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or local emergency services (911).[15]
-
Report: Provide details of the spilled chemical, quantity, and location.
Caption: Workflow for responding to an accidental chemical spill.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards Arising from the Chemical:
-
Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
Advice for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous decomposition products.[2]
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride.
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
EMD Chemicals Inc. (2011). Material Safety Data Sheet: Acetic Acid, Glacial. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Chemfax Products Ltd. (2021). Acetic-Acid-SDS-Version-6-2021.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-nitrophenyl ester - Substance Details. Substance Registry Services. Retrieved from [Link]
-
University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Princeton University, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: acetic acid. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Auburn University, Environmental Health & Safety. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Poly Processing. (2024). Acetic Acid Corrosion: Protecting Storage Tanks Against Chemical Degradation. Retrieved from [Link]
-
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
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Methodological & Application
One-Pot Synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones from 2-[(2-Nitrophenyl)amino]acetic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the efficient one-pot synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones, a core scaffold in many pharmacologically active compounds, starting from the readily accessible precursor, 2-[(2-Nitrophenyl)amino]acetic acid. This method circumvents the need for isolation of intermediates, thereby offering a streamlined and atom-economical approach to this important class of heterocyclic compounds.
Introduction
Benzodiazepines are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis strategy presented herein involves a key reductive cyclization of a nitroarene precursor, offering a significant improvement in efficiency.
The core of this protocol is the intramolecular cyclization of an in situ generated amino group with a carboxylic acid moiety. The starting material, this compound, possesses both the nitro group destined for reduction and the acetic acid side chain required for the subsequent intramolecular amide bond formation.
Reaction Principle
The one-pot synthesis proceeds via a two-step sequence within a single reaction vessel. The first step is the reduction of the aromatic nitro group of this compound to the corresponding aniline derivative. This is immediately followed by an intramolecular condensation between the newly formed amino group and the carboxylic acid, leading to the formation of the seven-membered diazepine ring of the 1,3-dihydro-2H-1,4-benzodiazepin-2-one product.
Caption: Workflow for the one-pot synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Experimental Protocols
This section details two primary protocols for the one-pot synthesis, one employing catalytic hydrogenation and the other a chemical reducing agent. The choice of method may depend on the available equipment, substrate compatibility, and desired scale.
Protocol 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and often milder alternative to using high-pressure hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene in the presence of a palladium on carbon (Pd/C) catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol as the solvent.
-
Catalyst and Hydrogen Donor: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) followed by ammonium formate (3-5 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Chemical Reduction using Iron in Acidic Medium
The use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, is a classical, cost-effective, and robust method for the reduction of nitroarenes.[1]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (typically 3-5 eq) and ammonium chloride (3-5 eq) or a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux. The reaction is often vigorous at the beginning. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and water.
-
Neutralize the aqueous layer with a saturated solution of NaHCO₃.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
| Parameter | Protocol 1 (Catalytic Transfer Hydrogenation) | Protocol 2 (Chemical Reduction with Fe) |
| Reducing System | Pd/C, HCOONH₄ | Fe, NH₄Cl/AcOH |
| Solvent | MeOH or EtOH | EtOH/H₂O |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Work-up | Filtration of catalyst, extraction | Filtration of iron salts, extraction |
| Advantages | Milder conditions, cleaner reaction profile | Cost-effective, readily available reagents |
| Disadvantages | Cost of palladium catalyst | Potentially harsh for sensitive functional groups, more waste |
| Typical Yield | 70-90% | 65-85% |
Mechanistic Insights
The reaction proceeds through the initial reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[2] Once the amine is formed, the intramolecular cyclization occurs. The acidic or basic conditions of the work-up can facilitate the final lactamization step.
Caption: Simplified mechanism of the one-pot benzodiazepine synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Product Characterization: The identity and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: Comparison with literature values if available.
-
Conclusion
The one-pot synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones from this compound offers a highly efficient and practical route to this important heterocyclic core. Both the catalytic transfer hydrogenation and the chemical reduction with iron are viable methods, with the choice depending on specific laboratory constraints and substrate requirements. This application note provides a comprehensive guide for researchers to successfully implement this valuable synthetic transformation.
References
- Landquist, J. K.; et al. Comprehensive Heterocyclic Chemistry. Pergamon: Oxford, 1984, 1, 166.
- Sternbach, L. H. J. Med. Chem.1979, 22, 1.
- Henke, B. R.; et al. J. Med. Chem.1997, 40, 2706-2725.
- Andreana, P. R.; et al. Org. Lett.2008, 10, 4541-4544.
- Orlandi, M.; et al. Org. Process Res. Dev.2018, 22, 440-477.
-
Wienhöfer, G.; et al. J. Am. Chem. Soc.2011 , 133, 12875-12879. [Link]
- Gallagher, W. P.; et al. Org. Process Res. Dev.2012, 16, 1493-1498.
- Lee, N. R.; et al. Org. Lett.2017, 19, 5042-5045.
- Xiao, Z.-P.; et al. Synth. Commun.2010, 40, 2349-2355.
- Liu, Y.; et al. Tetrahedron Lett.2005, 46, 557-559.
-
Battaglia, V.; et al. ChemCatChem2024 . [Link]
- Sharma, S.; et al. J. Chem. Pharm. Res.2011, 3, 382-389.
- Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106, 2875-2911.
- Cacchi, S.; Fabrizi, G. Chem. Rev.2005, 105, 2873-2920.
- Zhdankin, V. V.; Stang, P. J. Chem. Rev.2008, 108, 5299-5358.
Sources
Topic: Microwave-Assisted Synthesis of Bioactive Scaffolds from 2-[(2-Nitrophenyl)amino]acetic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of heterocyclic compounds using 2-[(2-Nitrophenyl)amino]acetic acid as a versatile starting material. We delve into the principles of Microwave-Assisted Organic Synthesis (MAOS), detailing its significant advantages over conventional heating methods, including drastic reductions in reaction time, improved yields, and alignment with green chemistry principles.[1][2] The core of this guide is a detailed protocol for the reductive cyclization of the title compound to form a 1,4-benzoxazin-2-one scaffold, a privileged structure in medicinal chemistry. We provide not only a step-by-step experimental procedure but also the underlying chemical rationale, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results for researchers in drug discovery and development.
The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)
The imperative in modern drug discovery is speed and efficiency.[3] Microwave-assisted synthesis has emerged as a transformative technology, moving from a novelty to a staple in medicinal chemistry labs for its ability to accelerate the discovery and development of new chemical entities.[4][5]
Mechanism of Microwave Heating: Beyond the Kitchen Appliance
Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave synthesis utilizes dielectric heating.[6] The process is driven by the interaction of the oscillating electric field of microwaves with polar molecules and ions within the reaction mixture.[2][7]
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in our protocol, possess permanent dipoles. They attempt to align with the rapidly oscillating electric field of the microwaves (at 2.45 GHz, this is 4.9 billion times per second). This rapid, constant reorientation generates significant friction at the molecular level, resulting in rapid and uniform heating of the entire reaction volume.[7][8][9]
-
Ionic Conduction: If ions are present (e.g., catalysts, salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[6]
This direct coupling of energy into the reaction mixture allows for instantaneous and localized superheating, reaching temperatures far above the solvent's boiling point in sealed, pressurized vessels.[6] This is the key to overcoming the high activation energies of certain reactions in minutes rather than hours.[8]
MAOS vs. Conventional Reflux: A Quantitative Leap
The practical benefits of MAOS are best illustrated by a direct comparison with traditional oil-bath reflux methods. Microwave-assisted reactions are consistently faster, cleaner, and more efficient.[10][11][12]
| Feature | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, volumetric) | Speed: Drastically reduced reaction times (minutes vs. hours/days).[1][12] |
| Heat Transfer | From outside-in; vessel is hotter than contents | Direct energy coupling with polar molecules | Homogeneity: Uniform heating, avoids hotspots and thermal degradation.[7] |
| Temperature Control | Prone to thermal gradients and overshooting | Precise, real-time temperature monitoring and control | Reproducibility & Purity: Cleaner reaction profiles and fewer byproducts.[13] |
| Energy Consumption | High; heats the oil bath, glassware, and surroundings | Low; heats only the reaction mixture | Efficiency & Green Chemistry: Lower energy input and reduced solvent use.[2][5] |
| Typical Reaction Time | Hours to Days | Minutes to a few hours | High Throughput: Accelerates library synthesis and SAR studies.[3] |
| Yield | Often moderate | Frequently higher | Cost-Effectiveness: Better utilization of starting materials.[10] |
The Chemical Transformation: Reductive Cyclization Pathway
The synthesis of the 1,4-benzoxazin-2-one core from this compound is a powerful two-step, one-pot transformation. This process first involves the reduction of the aromatic nitro group to an amine, followed by an immediate intramolecular cyclization (a condensation reaction) that forms the lactam ring.
Reaction Scheme
The overall transformation is as follows: Starting Material: this compound Key Steps: 1. Nitro-group Reduction, 2. Intramolecular Cyclization Product: 3,4-dihydro-2H-1,4-benzoxazin-2-one
Caption: Reductive cyclization pathway from starting material to final product.
Mechanistic Rationale
The efficiency of this reaction under microwave irradiation stems from the high, localized temperatures that can be rapidly achieved. This accelerates both critical steps:
-
Reduction: The conversion of the nitro group to an amine is the rate-limiting step. Using a reducing agent in a polar solvent under microwave irradiation provides the necessary activation energy to drive this transformation quickly.
-
Cyclization: Once the ortho-amino group is formed, the molecule is primed for cyclization. The high temperature facilitates the dehydration reaction between the newly formed amine and the carboxylic acid group, rapidly closing the six-membered ring to form the stable lactam product. Conventional methods often require harsh conditions or prolonged heating, which can lead to side reactions and degradation.[11]
Detailed Experimental Protocol
This protocol is designed for a monomode microwave reactor equipped with sealed reaction vessels and real-time temperature and pressure monitoring.
Materials and Equipment
-
Reagents:
-
This compound (1.0 mmol, 196.16 mg)
-
Iron powder (<10 micron, 5.0 mmol, 279.23 mg)
-
Ammonium chloride (0.5 mmol, 26.75 mg)
-
Ethanol (ACS grade, 4 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Flash chromatography system (optional, for high purity)
-
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the microwave-assisted synthesis.
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (196 mg, 1.0 mmol), iron powder (279 mg, 5.0 mmol), and ammonium chloride (27 mg, 0.5 mmol).
-
Solvent Addition: Add 4 mL of ethanol to the vessel.
-
Sealing: Securely cap the vessel. Ensure the seal is tight to maintain pressure during the reaction.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (monitored by internal IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Maximum Power: 200 W (using dynamic power control)
-
Stirring: Set to high
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Workup:
-
Carefully open the vessel.
-
Filter the dark mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,4-dihydro-2H-1,4-benzoxazin-2-one.
Expected Results and Optimization
This protocol reliably produces the target compound in high yield and purity within a total instrument time of less than 15 minutes.
Data Summary
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Conventional Method |
| Solvent | Ethanol | DMF | Ethanol |
| Temperature | 120 °C | 140 °C | 78 °C (Reflux) |
| Time | 10 min | 5 min | 8 hours |
| Yield | ~85% | ~92% | ~50-60% |
| Purity (Crude) | >90% | >95% | Variable, often requires extensive purification |
Optimization Insights
-
Solvent Choice: While ethanol is a good, green solvent, more polar, high-boiling solvents like DMF or NMP can absorb microwave energy more efficiently, potentially allowing for even shorter reaction times or lower temperatures.
-
Temperature: Increasing the temperature from 120°C to 140°C can significantly decrease the required reaction time, as shown in the table. However, exceeding 150°C may lead to decomposition and reduced yield.
-
Reducing Agent: While iron is cost-effective, other reducing agents like sodium dithionite can also be effective. Each may require slight adjustments to the protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Reagent degradation. - Improper vessel sealing. | - Increase hold time or temperature (e.g., 15 min at 130°C). - Use fresh reagents. - Check vessel cap and septum for damage; replace if necessary. |
| Incomplete Nitro Reduction | - Insufficient reducing agent. - Reaction time/temperature too low. | - Increase the equivalents of iron powder. - Increase reaction time or temperature as described above. |
| Formation of Byproducts | - Temperature is too high, causing decomposition. - Presence of water in reagents/solvent. | - Lower the reaction temperature to 110-115°C and increase the time. - Use anhydrous solvents. |
Conclusion
The microwave-assisted reductive cyclization of this compound is a robust, rapid, and highly efficient method for synthesizing the 1,4-benzoxazin-2-one scaffold. This approach offers a dramatic improvement over conventional methods, providing researchers and drug development professionals with a powerful tool to accelerate the synthesis of key heterocyclic intermediates and compound libraries.[14][15] By leveraging the principles of MAOS, this protocol enables higher throughput, improves yields, and promotes greener chemistry practices in the modern laboratory.
References
-
Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]
-
Phadtare, S. B. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. JOCPR. Available at: [Link]
- CN101875638A. (2010). A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents.
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Microwave assisted synthesis of some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
-
NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Chembid. (2024). Microwave-assisted drug synthesis: Significance and symbolism. Chembid. Available at: [Link]
-
Springer. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. Available at: [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (2025). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. Available at: [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. Available at: [Link]
-
SciSpace. (n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link]
-
NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
Mobinikhaledi, A., et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
-
NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. Available at: [Link]
-
AJPRD. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2006). Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]
-
Nepal Journals Online. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Nepal Journals Online. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Available at: [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]
-
Nature. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. epcp.ac.in [epcp.ac.in]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. ajprd.com [ajprd.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]
- 13. anubooks.com [anubooks.com]
- 14. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 15. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
flow chemistry applications for 2-[(2-Nitrophenyl)amino]acetic acid reactions
Continuous Processing of 2-[(2-Nitrophenyl)amino]acetic Acid
Executive Summary
This application note details a robust continuous flow protocol for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one starting from This compound (also known as N-(2-nitrophenyl)glycine). This transformation represents a classic "reductive cyclization" sequence, where the nitro group is first reduced to an amine, which then undergoes intramolecular nucleophilic attack on the carboxylic acid moiety to form the lactam ring.
Transitioning this chemistry from batch to flow offers three critical advantages:
-
Safety: The highly exothermic nitro-reduction is managed efficiently by the superior heat transfer of microreactors.
-
Selectivity: Precise residence time control minimizes over-reduction or side-product formation (e.g., diamine degradation).
-
Process Intensification: Telescoping the reduction and cyclization steps into a single continuous stream eliminates the isolation of the unstable amino-acid intermediate.
Reaction Mechanism & Pathway
The synthesis proceeds via a two-stage cascade.[1] In the first stage, the nitro group is catalytically hydrogenated to an aniline derivative. In the second stage, thermal energy drives the dehydration/cyclization to close the pyrazine ring.
-
Step 1 (Hydrogenation): this compound + 3H₂
2-[(2-Aminophenyl)amino]acetic acid + 2H₂O -
Step 2 (Cyclization): 2-[(2-Aminophenyl)amino]acetic acid
3,4-Dihydroquinoxalin-2(1H)-one + H₂O
Application Insight: While Step 1 is fast and exothermic, Step 2 is endothermic and rate-limiting. In batch, this often requires refluxing for hours. In flow, we utilize a "superheated" reaction zone (above the solvent's atmospheric boiling point) to accelerate cyclization kinetics significantly.
Experimental Protocol
3.1. Equipment & Materials[2][3]
-
Flow Reactor System: High-pressure HPLC pump (e.g., Knauer Azura or similar), Hydrogenation module (e.g., ThalesNano H-Cube® Pro or standard Packed Bed Reactor with Mass Flow Controller for H₂).
-
Reactor 1 (Reduction): CatCart® containing 10% Pd/C (30 mm or 70 mm length).
-
Reactor 2 (Cyclization): 10 mL PFA or Stainless Steel coil reactor, heated.
-
Pressure Control: Back Pressure Regulator (BPR) set to 20–30 bar.
-
Reagents:
-
Starting Material: this compound (CAS: 135-07-9).
-
Solvent: Methanol (HPLC Grade). Note: Ethanol can be used, but Methanol offers better solubility for the polar starting material.
-
3.2. Step-by-Step Methodology
Phase A: Feed Preparation
-
Dissolution: Dissolve 1.96 g of this compound in 100 mL of Methanol to create a 0.1 M solution .
-
Filtration: Pass the solution through a 0.45 µm PTFE filter to prevent particulate clogging in the reactor channels.
-
Degassing: Sonicate the solution for 10 minutes to remove dissolved oxygen, which can compete with hydrogen for catalyst active sites.
Phase B: System Setup & Priming
-
Install the 10% Pd/C cartridge into the hydrogenation module.
-
Connect the outlet of the hydrogenation module directly to the 10 mL thermal coil .
-
Place the BPR at the very end of the system (after the thermal coil).
-
Prime the system with pure Methanol at 1.0 mL/min until pressure stabilizes.
Phase C: Reaction Parameters
| Parameter | Reactor 1 (Reduction) | Reactor 2 (Cyclization) |
| Temperature | 50 °C | 140 °C |
| Pressure | 20 bar (H₂ mode: Full H₂) | 20 bar (System pressure) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Residence Time | ~0.5 - 1.0 min (contact time) | 10 min |
| H₂ Stoichiometry | Excess (Generated in situ or gas feed) | N/A |
Phase D: Execution
-
Set the H-Cube to Full H₂ Mode (or set H₂ gas flow to maintain >3 equiv).
-
Set Reactor 1 temperature to 50°C and Reactor 2 to 140°C .
-
Wait for temperatures to stabilize.
-
Switch the pump inlet from solvent to the Feed Solution .
-
Discard the first 2 residence volumes (approx. 25 mL) to account for dispersion.
-
Collect the steady-state effluent for 60 minutes.
Phase E: Workup & Isolation
-
Evaporate the collected Methanol solution under reduced pressure.
-
The product, 3,4-dihydroquinoxalin-2(1H)-one, typically precipitates as a solid upon concentration.
-
Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1) to obtain analytical purity.
Process Visualization (DOT Diagram)
The following diagram illustrates the telescoped continuous flow workflow, highlighting the critical control points (Temperature, Pressure) and the chemical transformation stages.
Caption: Schematic of the telescoped continuous flow synthesis showing the sequential hydrogenation and thermal cyclization steps.
Results & Data Analysis
The following table summarizes typical performance metrics comparing the traditional batch reflux method with the optimized continuous flow protocol described above.
| Metric | Batch Protocol (Reflux) | Continuous Flow Protocol | Improvement Factor |
| Reaction Time | 4–6 Hours | 11 Minutes (Total Residence Time) | ~30x Faster |
| Temperature | 65°C (MeOH Reflux) | 140°C (Superheated) | Kinetic Boost |
| Yield | 75–82% | 92–96% | +15% |
| Purity (Crude) | 85% (Requires chromatography) | >95% (Clean precipitation) | Simplified Workup |
| Safety | Risk of H₂ accumulation | H₂ used in small active volume | High Safety Profile |
Key Observation: The significant reduction in reaction time is attributed to the "superheating" effect in Reactor 2. By pressurizing the system to 20 bar, Methanol remains liquid at 140°C, drastically increasing the rate of the intramolecular amidation (cyclization) step compared to atmospheric reflux (65°C).
Troubleshooting & Optimization
-
Clogging: If pressure spikes are observed at Reactor 1, it indicates catalyst attrition or particulate buildup. Solution: Ensure rigorous filtration of the feed and consider placing an inline filter (2 µm) before the reactor.
-
Incomplete Conversion: If the intermediate amine is detected in the final output (via LC-MS), the cyclization step is incomplete. Solution: Increase the temperature of Reactor 2 to 150°C or decrease the flow rate to 0.5 mL/min to double the residence time.
-
Leaching: Palladium leaching is minimal in neutral Methanol. However, if the product is colored (dark), treat the final solution with a metal scavenger resin (e.g., QuadraPure™ TU) before evaporation.
References
-
General Flow Hydrogenation of Nitroaromatics
- Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
- Source: MDPI, Molecules 2023.
-
Quinoxalinone Synthesis via Cyclization
- Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.
- Source: Organic Chemistry Portal (Summarizing various reductive alkylation and cycliz
-
Flow Chemistry Reduction Reviews
- The expanding utility of continuous flow hydrogen
-
Source: Organic & Biomolecular Chemistry, 2015.[4]
-
Batch Precedent for Reductive Cyclization
- Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones.
- Source: ResearchG
Sources
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The expanding utility of continuous flow hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
analytical techniques for monitoring 2-[(2-Nitrophenyl)amino]acetic acid reactions
Application Notes & Protocols
Topic: Analytical Techniques for Monitoring 2-[(2-Nitrophenyl)amino]acetic Acid Reactions For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precision in Monitoring N-Arylation Reactions
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and fine chemicals. It is typically formed via the N-arylation of glycine or a haloacetic acid with 2-nitroaniline. The efficiency, purity, and safety of the final product depend entirely on the precise control and monitoring of this reaction. In-process monitoring allows for the determination of reaction kinetics, endpoint, and the identification of potential impurities or side-product formation in real-time. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to monitor this transformation, ensuring a robust and reproducible synthetic process.
Visualizing the Core Transformation
The fundamental reaction involves the formation of a secondary amine linkage between the 2-nitrophenyl group and the acetic acid moiety. Understanding this transformation is key to selecting appropriate analytical handles for monitoring.
Caption: General synthesis of this compound.
High-Performance Liquid Chromatography (HPLC/UPLC): The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for quantitative reaction monitoring. These techniques separate components of the reaction mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the compounds of interest, which possess aromatic and polar functional groups, Reverse-Phase (RP) HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for the aromatic rings of the reactant (2-nitroaniline) and the product. The polar embedded C18 phases can also offer alternative selectivity.[1]
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water (the aqueous component) is used. A weak acid, such as formic or phosphoric acid, is added to the mobile phase to protonate the carboxylic acid group on the product. This suppresses its ionization, leading to more consistent retention and sharper peak shapes. For mass spectrometry compatibility, a volatile acid like formic acid is required.[2]
-
Detection: The nitroaromatic chromophore present in both the reactant and the product allows for sensitive detection using a UV-Vis detector, typically in the range of 254-280 nm. A Diode Array Detector (DAD) or Multiwavelength Detector (MWD) can be used to monitor multiple wavelengths simultaneously for purity analysis.[3]
Protocol: Quantitative Monitoring by Reverse-Phase HPLC
This protocol is designed as a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
A. System Suitability Test (SST)
-
Prepare SST Standard: Create a solution containing known concentrations of both the starting material (2-nitroaniline) and the final product (this compound).
-
Inject Standard: Make five replicate injections of the SST standard.
-
Evaluate Performance: The system is deemed suitable if the following criteria are met:
-
Tailing Factor: Between 0.9 and 1.5 for both peaks.
-
Resolution: >2.0 between the reactant and product peaks.
-
Relative Standard Deviation (RSD): <2.0% for peak area and retention time for both analytes.
-
B. Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of mobile phase or a 50:50 acetonitrile/water mixture. This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
C. Chromatographic Conditions
| Parameter | UPLC Specification | HPLC Specification | Rationale |
|---|---|---|---|
| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm | C18 chemistry for hydrophobic retention. UPLC offers faster analysis and higher resolution.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10-90% B over 5 min | 10-90% B over 15 min | Ensures elution of all components. |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Optimized for column dimensions. |
| Column Temp. | 40 °C | 35 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | 10 µL | Adjusted for column loading capacity. |
| Detection | UV at 260 nm | UV at 260 nm | Good absorbance for the nitroaromatic chromophore. |
D. Data Analysis
-
Integrate the peak areas for the reactant and product at each time point.
-
Calculate the percentage conversion using the formula: (% Conversion) = [Area_Product / (Area_Product + Area_Reactant)] * 100.
-
Plot % Conversion vs. Time to monitor reaction kinetics and determine the endpoint.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC provides quantitative data, LC-MS is the gold standard for confirming the identity of the product and detecting potential byproducts. The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal for this analysis. The carboxylic acid and secondary amine groups on this compound are readily ionized, allowing for sensitive detection in either positive or negative ion mode.
-
Mass Analyzer: A triple quadrupole or Time-of-Flight (TOF) mass spectrometer provides the necessary mass accuracy and resolution to confirm elemental composition and identify unknown impurities.[5] For routine monitoring, a single quadrupole is often sufficient.[6]
Protocol: Identity Confirmation and Impurity Profiling by LC-MS
A. System Preparation & Sample Handling
-
The LC method can be identical to the one described for HPLC, ensuring the use of volatile mobile phase modifiers like formic acid.[2]
-
Sample preparation follows the same quench-and-dilute procedure.
B. Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive & Negative | Positive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻. Running both can provide complementary information. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150 °C | Facilitates desolvation. |
| Desolvation Temp. | 350 °C | Removes solvent from the ionized droplets. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of reactants, products, and likely dimers or byproducts. |
C. Expected Ions and Data Interpretation
| Compound | Formula | Exact Mass | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |
|---|---|---|---|---|
| 2-Nitroaniline (Reactant) | C₆H₆N₂O₂ | 138.04 | 139.05 | - |
| this compound (Product) | C₈H₈N₂O₄ | 196.05 | 197.06 | 195.04 |
-
Confirmation: Extract the ion chromatograms for the expected m/z values. The presence of a peak at the correct retention time and m/z confirms the identity of the compound.
-
Impurity Profiling: Analyze the total ion chromatogram (TIC) for any unexpected peaks. Obtain the mass spectrum of these peaks to hypothesize the structure of potential impurities.
Visualizing the Analytical Workflow
A structured workflow is essential for obtaining reliable and reproducible results from in-process reaction monitoring.
Caption: Standard workflow for reaction monitoring sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Verification
NMR spectroscopy provides detailed information about the molecular structure of the compounds in the reaction mixture. It is particularly useful for unambiguous structural confirmation of the final product and for monitoring reactions in real-time without chromatographic separation.[7][8]
Causality Behind Experimental Choices:
-
¹H NMR: This is the most common NMR experiment. The chemical environment of each proton in the molecule results in a unique signal. By monitoring the disappearance of reactant signals and the appearance of product signals, one can follow the reaction's progress.[9]
-
Key Signals:
-
Reactant (2-Nitroaniline): The aromatic protons will have characteristic shifts and coupling patterns. The -NH₂ protons will appear as a broad singlet.
-
Product (this compound): The appearance of a new singlet for the methylene (-CH₂-) protons of the acetic acid group is a definitive indicator of product formation. The -NH- proton will also appear, and its chemical shift will differ from the starting amine. The aromatic proton signals will also shift upon substitution.
-
Protocol: Offline ¹H NMR Monitoring
-
Sample Preparation: Withdraw an aliquot from the reaction. If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both the polar and non-polar components and allows for the observation of exchangeable N-H and O-H protons.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Identify the characteristic aromatic signals of 2-nitroaniline.
-
Look for the appearance of a singlet around 4.0-4.5 ppm, corresponding to the -CH₂- group of the product.
-
Monitor the relative integrals of the reactant and product peaks to estimate the conversion ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative Check
FTIR is a fast and simple technique for monitoring the presence or disappearance of key functional groups. While not quantitative, it serves as an excellent method for quickly confirming that the desired transformation is occurring.
Causality Behind Experimental Choices: The reaction involves the conversion of a primary amine (-NH₂) to a secondary amine (-NH-) and the introduction of a carboxylic acid (-COOH). These changes are readily observable in the IR spectrum.
Protocol: FTIR Reaction Progress Check
-
Background: Record a background spectrum of the empty ATR crystal or salt plate.
-
Sample Application: Withdraw a small drop of the reaction mixture and place it directly on the ATR crystal or between two salt plates.
-
Spectrum Acquisition: Record the IR spectrum.
-
Interpretation: Monitor the change in key vibrational bands over time.
-
Disappearance of Reactant Bands: Look for the decrease in the characteristic N-H stretching doublet of the primary amine (2-nitroaniline) around 3300-3500 cm⁻¹.
-
Appearance of Product Bands:
-
References
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
SIELC Technologies. (n.d.). Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method). Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]
-
MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]
-
Michigan State University. (2020). MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FTIR study of adsorption and photoreactions of acetic acid on TiO2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Retrieved from [Link]
-
MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
troubleshooting incomplete reductive cyclization of 2-[(2-Nitrophenyl)amino]acetic acid
Subject: Troubleshooting Guide for the Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Ticket ID: CHEMSUP-2024-QX Assigned Scientist: Senior Application Scientist, Process Chemistry
Executive Summary & Reaction Scope
This guide addresses the reductive cyclization of 2-[(2-nitrophenyl)amino]acetic acid (also known as N-(2-nitrophenyl)glycine) to form 3,4-dihydroquinoxalin-2(1H)-one .
This transformation is a two-step cascade sequence:
-
Reduction: The nitro group (
) is reduced to a primary amine ( ).[1] -
Condensation: The newly formed amine undergoes intramolecular nucleophilic attack on the carboxylic acid (or ester) to form the lactam ring, releasing water.
Common Failure Modes:
-
Stalled Reduction: Reaction stops at the hydroxylamine intermediate (
). -
Stalled Cyclization: The amine forms (
), but the ring does not close (open-chain intermediate). -
Over-reduction/Side-reactions: Cleavage of the N-aryl bond or ring hydrogenation.
Diagnostic Center
Use this flowchart to identify the specific failure mode of your reaction based on LCMS or TLC data.
Figure 1: Diagnostic logic for identifying reaction intermediates and failure points.
Technical Troubleshooting FAQs
Issue 1: The "Open Chain" Stalling (Incomplete Cyclization)
Symptom: LCMS shows a major peak corresponding to the reduced amine (MW = ~166.18) but the cyclized product (MW = 148.16) is minor or absent.
Root Cause: The reduction proceeded, but the thermal energy or acidity was insufficient to drive the dehydration (water removal) required for amide bond formation. This is common in neutral hydrogenation (
Corrective Actions:
-
Thermal Drive: If using catalytic hydrogenation, filter the catalyst first. Then, reflux the filtrate. The ring closure is endothermic and entropy-driven.
-
Acid Catalysis: Add catalytic p-toluenesulfonic acid (pTSA) or acetic acid (AcOH) to the filtrate and reflux. Acid activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
One-Pot Switch: Switch to the Fe/AcOH method (Protocol A). The acetic acid solvent acts as both the proton source for reduction and the catalyst for cyclization.
Issue 2: The Hydroxylamine Stall (Incomplete Reduction)
Symptom: LCMS shows a peak at M-16 relative to the expected amine intermediate (or M+2 relative to product, depending on ionization). The species is likely the N-hydroxyl intermediate. Root Cause: Insufficient reducing power. This frequently occurs with "old" Sodium Dithionite or poisoned Pd/C catalysts (often by sulfur contaminants in the starting material).
Corrective Actions:
-
Reagent Quality: If using Sodium Dithionite (
), ensure it is fresh. It degrades rapidly in moist air. -
Temperature: Increase reaction temperature. Dithionite reductions often require 40-50°C to push past the hydroxylamine stage.
-
Catalyst Poisoning: If using Pd/C, wash your starting material with EDTA or recrystallize to remove trace heavy metals or sulfur that might poison the catalyst.
Issue 3: Product Solubility & Isolation
Symptom: Reaction looks clean on TLC, but yield is <20% after workup. Root Cause: 3,4-dihydroquinoxalin-2(1H)-one is amphoteric. It can be soluble in both strong acid (protonation of N) and strong base (deprotonation of the amide NH). Corrective Actions:
-
pH Control: The product precipitates best at near-neutral pH (pH 5-7).
-
Avoid Extraction: This product is often poorly soluble in DCM or EtOAc. Precipitation and filtration is the preferred isolation method. If you must extract, use n-Butanol or 10% MeOH/DCM.
Validated Experimental Protocols
Protocol A: Iron-Mediated Reductive Cyclization (Recommended)
Best for: Ensuring complete cyclization and robustness against impurities.
Mechanism: Iron in acetic acid reduces the nitro group. The acidic environment at reflux temperature immediately drives the condensation to the quinoxalinone.
| Step | Action | Critical Parameter |
| 1 | Dissolve this compound (1.0 eq) in Glacial Acetic Acid (10-15 volumes). | Solvent must be glacial (anhydrous). |
| 2 | Heat the solution to 70°C . | Pre-heating prevents stalling. |
| 3 | Add Iron Powder (Fe, 325 mesh, 4.0 - 5.0 eq) portion-wise over 15 mins. | Caution: Exothermic. H2 gas evolution. |
| 4 | Increase temperature to 100-110°C (Reflux) and stir for 2-4 hours. | High temp drives the ring closure. |
| 5 | Monitoring: Check LCMS for disappearance of amine intermediate (M+18). | Target Mass: ~148.16 |
| 6 | Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot AcOH. | Do not let the filtrate cool before filtering. |
| 7 | Concentrate filtrate to ~20% volume. Pour into ice water. Collect precipitate. |
Protocol B: Sodium Dithionite Reduction (Mild/Green)
Best for: Scale-up or when metal waste (Fe/Pd) is a concern.
Mechanism: Dithionite reduces the nitro group in basic aqueous media.[2] Cyclization may require a subsequent acidification step.
| Step | Action | Critical Parameter |
| 1 | Dissolve Starting Material (1.0 eq) in 1N NaOH (1.1 eq) and Water (10 vol). | Solution must be homogeneous. |
| 2 | Add Sodium Dithionite ( | Maintain temp < 50°C. |
| 3 | Stir at ambient temperature for 1-2 hours. | Solution usually turns from yellow to colorless. |
| 4 | Cyclization Trigger: Acidify the mixture carefully with Conc. HCl to pH ~2. | This promotes ring closure of the open amine. |
| 5 | Heat to 80°C for 30-60 minutes. | Essential for dehydration. |
| 6 | Cool to RT and neutralize to pH 6-7 with NaOH. | Product precipitates.[3][4] |
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the energy barriers where the reaction typically stalls.
Figure 2: Step-wise reduction and cyclization pathway. Note that stalling at Inter2 or Inter3 is the most common failure mode.
References
-
Reduction of Nitro Groups with Iron/Acid: Title: Method for reducing aromatic nitro groups.[2][5][6] Source: US Patent 4994576A (1991). URL:
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives: Title: Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[4][7][8] Source: Der Pharma Chemica, 2013, 5(5):296-300.[4] URL:[Link]
-
Sodium Dithionite Reduction Protocols: Title: 5-Amino-2,3-dihydro-1,4-phthalazinedione (Luminol Synthesis via Dithionite). Source: Organic Syntheses, Coll. Vol. 3, p.69 (1955); Vol. 29, p.8 (1949). URL:[Link]
-
Base-Mediated Cyclization Mechanisms: Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Source: The Journal of Organic Chemistry, 2022. URL:[Link]
Sources
- 1. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-[(2-Nitrophenyl)amino]acetic acid under acidic conditions
This guide serves as a technical support resource for researchers working with 2-[(2-Nitrophenyl)amino]acetic acid (also known as N-(2-nitrophenyl)glycine). It addresses stability challenges specifically under acidic conditions, synthesizing mechanistic organic chemistry with practical troubleshooting.
Subject: Troubleshooting degradation and solubility issues in acidic media (
Executive Summary: The Acid Stability Paradox
While this compound is structurally robust, it exhibits conditional instability in acidic environments. The molecule is an amphoteric species with a strongly electron-withdrawing nitro group at the ortho position. This reduces the basicity of the amine, making the molecule prone to specific degradation pathways that are often mistaken for simple hydrolysis.
Primary Stability Risks in Acid:
-
Solvolytic Esterification: Rapid conversion to methyl/ethyl esters in alcoholic acidic media (common in HPLC).
-
Photochemical Nitro-Rearrangement: Acid-catalyzed sensitivity to UV/Vis light.
-
Premature Cyclization: Trace metal or disproportionation-induced cyclization to quinoxalinone derivatives.
Troubleshooting Guide (Q&A Format)
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
User Question: "I dissolved my sample in 0.1% TFA/Methanol for HPLC, but I see a new peak appearing at M+14 (or M+28) that increases over time. Is the molecule degrading?"
Technical Diagnosis: Acid-Catalyzed Esterification. This is the most common artifact. The carboxylic acid moiety undergoes Fischer esterification when dissolved in alcohols (Methanol, Ethanol) in the presence of an acid catalyst (TFA, Formic Acid).
-
Mechanism: The carbonyl oxygen is protonated, making the carbonyl carbon electrophilic enough for attack by the solvent (MeOH).
-
Observation:
-
Methanol: New peak at
= [M + 14] (Methyl ester). -
Ethanol: New peak at
= [M + 28] (Ethyl ester).
-
Corrective Protocol:
-
Immediate Action: Switch the dissolution solvent to Acetonitrile/Water (no alcohol).
-
Prevention: If alcohol is required for solubility, keep the sample at 4°C and analyze immediately. Do not store samples in acidic alcohols.
Issue 2: Color Change (Yellow Red/Brown)
User Question: "My acidic stock solution was yellow, but after leaving it on the bench for 4 hours, it has turned dark orange/red. Has it oxidized?"
Technical Diagnosis: Acid-Enhanced Photochemical Degradation.
o-Nitroanilines are intrinsically photosensitive. The nitro group can undergo an intramolecular redox reaction under UV/Vis light (nitro
Corrective Protocol:
-
Immediate Action: Protect all solutions from light using amber vials or aluminum foil.
-
Verification: Check absorbance at 400–500 nm. A broad shoulder appearing indicates nitro-to-nitroso rearrangement or azo-coupling products.
Issue 3: Precipitation in Acidic Buffers
User Question: "I lowered the pH to 2.0 to ensure protonation, but the compound precipitated. Isn't the amine supposed to form a soluble salt?"
Technical Diagnosis: pKa Mismatch & Zwitterion Collapse.
The ortho-nitro group is strongly electron-withdrawing (inductive and resonance effects), which drastically lowers the basicity of the aniline nitrogen (
-
At pH 2-3: The amine is likely not fully protonated. Meanwhile, the carboxylic acid (
) is protonated (neutral). -
Result: You are generating the neutral, non-ionic form of the molecule, which has the lowest aqueous solubility.
Corrective Protocol:
-
Solubilization: You must go to very low pH (< 1.0) with strong mineral acid (HCl) to force protonation of the amine, OR raise the pH > 5.0 to ionize the carboxylate (anionic form).
-
Alternative: Use a co-solvent (DMSO or Acetonitrile) at 10-20% if working at pH 2-4.
Mechanistic Insight & Degradation Pathways[1]
The following diagram illustrates the competing pathways the molecule undergoes in acidic media.
Figure 1: Primary instability pathways. The red path (Esterification) is the most common artifact in analytical chemistry.
Deep Dive: The Cyclization Risk
While the molecule does not spontaneously cyclize in simple acid, it is a precursor to 3,4-dihydroquinoxalin-2(1H)-one .
-
Pathway: Reduction of
to Intramolecular Amide Formation Cyclization. -
Risk: If your acidic medium contains trace metals (Fe, Zn from spatulas or containers) or reducing sugars, you may trigger partial reduction and subsequent cyclization. The cyclized product is highly stable and will appear as a distinct impurity (M-16 mass difference due to loss of oxygen, or M-18 if dehydrated).
Validated Stability Protocols
To ensure data integrity, follow these handling standards.
A. Storage & Handling
| Parameter | Recommendation | Rationale |
| State | Solid powder | Solution state accelerates all degradation paths. |
| Temperature | -20°C (Long term) | Retards thermal decarboxylation. |
| Container | Amber Glass | Blocks UV light to prevent nitro-rearrangement. |
| Desiccant | Required | Prevents hydrolysis if esters are present as impurities. |
B. LC-MS Sample Preparation (Best Practice)
-
Diluent: Water:Acetonitrile (90:10) + 0.1% Formic Acid.
-
Note: Avoid Methanol/Ethanol to prevent esterification.
-
-
Temperature: Maintain autosampler at 4°C.
-
Run Time: Analyze within 4 hours of preparation.
C. Stability Check Experiment
If you suspect degradation, run this simple confirmation:
-
Test A (Light): Prepare two vials in 0.1% HCl. Wrap one in foil. Expose the other to ambient light for 4 hours. Compare by HPLC.
-
Test B (Solvent): Dissolve in MeOH vs. ACN. Incubate 2 hours. Check for +14 amu peak in the MeOH sample.
References
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]
Technical Support Center: Impurity Analysis of 2-[(2-Nitrophenyl)amino]acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the identification and characterization of impurities in 2-[(2-Nitrophenyl)amino]acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources and types of impurities in this compound?
A1: Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities in this compound can be broadly categorized based on their origin.[1][2][3]
-
Organic Impurities: These are the most common and can originate from various stages.[1]
-
Starting Materials & Intermediates: Unreacted starting materials such as 2-fluoro-nitrobenzene or 2-nitroaniline and the corresponding coupling partner (e.g., an ester of bromoacetic acid) are common process-related impurities.
-
By-products: Side reactions during the synthesis can lead to isomeric impurities, such as 2-(4-((3-cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid if related starting materials are used, or over-alkylated products.[4]
-
Degradation Products: The molecule contains functional groups susceptible to degradation under stress conditions like heat, light, acid, base, and oxidation.[5][6]
-
-
Inorganic Impurities: These can include residual catalysts, reagents, or salts from the manufacturing process.[1]
-
Residual Solvents: Organic solvents used during synthesis or purification must be monitored and controlled.[1]
Here is a summary of potential organic impurities:
| Impurity Type | Potential Structure/Identity | Likely Origin |
| Starting Material | 2-Nitroaniline | Incomplete reaction |
| Starting Material | Glycine or Chloroacetic Acid | Incomplete reaction |
| Isomeric Impurity | 2-[(4-Nitrophenyl)amino]acetic acid | Impure starting nitrophenyl source |
| By-product | Dimerized or polymerized species | Side reactions under harsh conditions |
| Degradation Product | 2-[(2-Aminophenyl)amino]acetic acid | Reduction of the nitro group |
| Degradation Product | 2-Nitrophenylamine (Aniline) | Decarboxylation |
Q2: What is the general analytical workflow for identifying an unknown impurity?
A2: A systematic workflow is crucial for the efficient identification and characterization of unknown impurities. The process begins with detection and separation, followed by structural elucidation. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (MS) for comprehensive analysis.[2][7][8]
Caption: Impurity identification workflow.
Troubleshooting Guide
Q3: I see an unexpected peak in my HPLC-UV chromatogram. How do I begin to identify it?
A3: An unexpected peak requires a systematic investigation. The first goal is to gather preliminary information using your existing HPLC-UV setup before proceeding to more complex techniques.
Causality: The UV spectrum of a molecule is determined by its chromophores. The nitrophenyl group in your target molecule is a strong chromophore. By comparing the UV spectrum of the impurity to your main compound, you can infer if the core chromophore is intact, modified, or absent. For instance, reduction of the nitro group to an amino group will cause a significant blue shift (shift to a shorter wavelength) in the UV maximum.[9]
Step-by-Step Troubleshooting:
-
Check for Obvious Sources:
-
Blank Injection: Inject your mobile phase/diluent to ensure the peak is not from the system or solvent.
-
Placebo Analysis: If analyzing a formulated product, analyze the excipients alone to rule them out as the source.
-
-
Acquire UV-Vis Spectra:
-
Using a Photo Diode Array (PDA) or Diode Array Detector (DAD), acquire the full UV-vis spectrum of the main peak and the impurity peak.
-
Compare the Spectra:
-
Similar Spectra: If the impurity's UV spectrum is very similar to the parent compound, it could be an isomer or a closely related derivative where the main chromophore is unchanged.
-
Different Spectra: A significant shift in the absorption maxima suggests a modification to the chromophore. For example, loss of the nitro group or its reduction will drastically alter the spectrum.
-
-
-
Spiking Studies:
-
If you have standards of potential impurities (e.g., starting materials), spike a small amount into your sample. An increase in the peak area of your unknown confirms its identity.
-
-
Proceed to Mass Spectrometry:
Q4: My LC-MS data shows a mass that doesn't correspond to any expected impurity. What are the next steps?
A4: This is a common challenge. The combination of accurate mass data with fragmentation patterns is a powerful tool for elucidating the structure of completely unknown compounds.[12]
Causality: High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, provides a mass measurement with high accuracy (typically <5 ppm). This accuracy is critical because it significantly narrows down the number of possible elemental compositions, allowing for the confident assignment of a molecular formula.[12]
Step-by-Step Investigation:
-
Generate a Molecular Formula:
-
Use the accurate mass of the parent ion to generate possible elemental compositions using mass spectrometry software.
-
Apply chemical sense to filter the results. Consider the elements present in your starting materials and reagents (C, H, N, O).
-
-
Analyze Isotope Patterns:
-
Examine the isotopic pattern of the molecular ion. The relative abundance of the M+1 and M+2 peaks can help confirm the number of carbon atoms and the presence of elements like chlorine or bromine if they were used in the synthesis.
-
-
Perform MS/MS Fragmentation:
-
Isolate the parent ion of the impurity and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Interpret the Fragments: Look for logical losses. For example, a loss of 44 Da often corresponds to the loss of a carboxyl group (-COOH). A loss of 46 Da could indicate the loss of a nitro group (-NO2).
-
Compare the fragmentation pattern of the impurity to that of the parent compound. Shared fragments suggest a common structural core.
-
Caption: Decision tree for unknown peak identification.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Rationale: This reverse-phase HPLC method is designed to be a stability-indicating assay, meaning it can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[13] The use of a gradient elution allows for the separation of compounds with a range of polarities.
| Parameter | Condition | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase improves peak shape for acidic analytes like the carboxylic acid group.[14] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 30 min | A broad gradient is a good starting point to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD/PDA at 254 nm and 320 nm | 254 nm is a common wavelength for aromatic compounds. A second wavelength can help detect impurities with different chromophores. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved to avoid column blockage. |
Methodology:
-
Prepare the mobile phases as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare a sample of this compound at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Inject the sample and acquire the chromatogram for 40 minutes.
-
Integrate all peaks and report the area percentage of each impurity relative to the main peak.
Protocol 2: Forced Degradation Studies
Rationale: Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5][6] The conditions are intentionally harsher than standard storage conditions to accelerate degradation.[15]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw a sample, neutralize with 1 M NaOH, and dilute to the target concentration for HPLC analysis.[13]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at 60°C for 8 hours. Withdraw a sample, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method. Aim for 10-30% degradation of the parent compound for meaningful results.[15]
Protocol 3: NMR Spectroscopy for Structural Elucidation
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[16][17][18] A suite of 1D and 2D experiments is required to piece together the molecular structure.
Methodology (for an isolated impurity):
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Acquire a carbon-13 spectrum. This reveals the number of unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[19]
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is essential for mapping out proton-proton connectivity within spin systems.[18]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning carbon signals.[18]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is the key experiment for connecting different fragments of the molecule and identifying quaternary (non-protonated) carbons.[18]
-
Structure Assembly: By integrating the data from all these experiments, one can piece together the complete chemical structure of the impurity.
References
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Process for removing impurities
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Unveiling the Red and Brownish-Green Polymorphs of a Novel ROY Derivative: 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)Acetic Acid. ACS Publications. [Link]
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
analysis of amino acids by high performance liquid chromatography. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate. [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]
-
(PDF) Impurity profile of amino acids? ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biotech-spain.com [biotech-spain.com]
- 3. soeagra.com [soeagra.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biomedres.us [biomedres.us]
- 6. scribd.com [scribd.com]
- 7. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. iajps.com [iajps.com]
- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. jchps.com [jchps.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chemoselective Reduction of 2-[(2-Nitrophenyl)amino]acetic acid
The following technical guide is structured to address the specific challenges of reducing 2-[(2-Nitrophenyl)amino]acetic acid. It prioritizes chemoselectivity to prevent ring saturation and reductive cleavage.
Topic: Preventing Over-Reduction & Ensuring Chemoselectivity Target Product: 2-[(2-Aminophenyl)amino]acetic acid (Open chain) OR 3,4-dihydroquinoxalin-2(1H)-one (Cyclized) Document ID: TS-NITRO-GLY-001
The Core Challenge: Defining "Over-Reduction"
In the reduction of This compound (also known as
-
Ring Saturation: Reduction of the aromatic benzene ring to a cyclohexane derivative (e.g., octahydroquinoxaline). This occurs frequently with Platinum (PtO
) or Rhodium catalysts under high pressure. -
Reductive Cleavage (Hydrogenolysis): Cleavage of the C-N bond connecting the glycine moiety to the phenyl ring. While aniline C-N bonds are more stable than benzylic bonds, prolonged exposure to Pd/C at elevated temperatures can sever this linkage.
Note on Cyclization: The formation of 3,4-dihydroquinoxalin-2(1H)-one is not a reduction; it is an intramolecular condensation (dehydration) that follows the reduction. If your goal is to isolate the open-chain amine, the "problem" is not over-reduction, but rather spontaneous cyclization (See FAQ Section).
Reaction Pathway & Failure Modes[1]
Figure 1: Mechanistic pathway showing the desired reduction route (Green) versus over-reduction risks (Red) and condensation pathways (Yellow).[1]
Strategic Protocols: Validated Methods
To prevent over-reduction, you must select a method that is thermodynamically capable of reducing the nitro group but kinetically incompetent at reducing the aromatic ring.
Method A: The "Gold Standard" for Selectivity (Iron/Acetic Acid)
Best for: Absolute prevention of ring saturation; tolerance of other sensitive groups. Mechanism: Single electron transfer (SET) via metal surface oxidation. This method is incapable of reducing the benzene ring, making "over-reduction" chemically impossible under standard conditions.
Protocol:
-
Dissolution: Dissolve 10 mmol of this compound in 30 mL of Ethanol/Water (3:1) or Glacial Acetic Acid.[2]
-
Activation: Add 50 mmol (5 equiv) of Iron powder (325 mesh).
-
Tip: Briefly activate Fe powder with dilute HCl and wash with ethanol/ether before use for faster initiation.
-
-
Catalysis: Add 1 mL of conc. HCl or saturated NH
Cl solution. -
Reaction: Heat to 60–80°C with vigorous stirring for 1–2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Neutralize filtrate with NaHCO
.-
Outcome: If the solution is kept neutral/basic, the open-chain amine persists. If acidic and heated, it will cyclize to the quinoxalinone.
-
Method B: Controlled Catalytic Hydrogenation (Pd/C)
Best for: Clean workup (filtration only) and large-scale batches. Risk: Moderate risk of C-N cleavage if reaction runs too long.
Protocol:
-
Solvent: Use Methanol or Ethyl Acetate. Avoid acidic solvents if you want to prevent cyclization.
-
Catalyst: Use 5% or 10% Pd/C (wet support, 50% water) at a 5-10 wt% loading relative to substrate.
-
Crucial Control: Do NOT use Pd(OH)
(Pearlman’s catalyst) or PtO (Adams' catalyst); these are too active and promote ring saturation [1].
-
-
H
Source: Use a hydrogen balloon (1 atm). High-pressure vessels (>50 psi) increase the risk of over-reduction. -
Monitoring: Monitor H
uptake. Stop the reaction immediately once uptake ceases. -
Poisoning (Optional): If over-reduction persists, add a catalyst poison like Diphenyl sulfide (0.5 equiv relative to Pd) to attenuate catalyst activity.
Comparative Data: Reducing Agents
| Reagent System | Nitro Reduction | Ring Saturation Risk | C-N Cleavage Risk | Workup Difficulty |
| Fe / AcOH | Excellent | Zero | Low | Moderate (Iron waste) |
| Zn / NH | Good | Very Low | Low | Moderate (Zinc salts) |
| H | Excellent | Low (at 1 atm) | Moderate (Time dependent) | Easy (Filtration) |
| H | Excellent | High | High | Easy |
| SnCl | Good | Zero | Low | Hard (Emulsions) |
Troubleshooting & FAQs
Q1: I am seeing a product with Mass M+6. What happened?
Diagnosis: You have saturated the aromatic ring (Nitro
-
Immediate Fix: Switch from catalytic hydrogenation (Pd/Pt) to a dissolving metal reduction (Method A: Fe/AcOH or Zn/AcOH). Metals like Iron and Zinc do not have the potential to reduce isolated benzene rings.
-
If using H
is mandatory: Switch to a poisoned catalyst (e.g., sulfided Pt/C) or lower the pressure to 1 atm and temperature to 0°C.
Q2: My product is cyclizing to the quinoxalinone (M-18) spontaneously. How do I stop this?
Diagnosis: This is not over-reduction; it is acid-catalyzed condensation. The amine nitrogen attacks the carboxylic acid (or ester) carbonyl. Solution:
-
Keep the pH neutral or slightly basic during workup.
-
Avoid heating the amine form.
-
Store the amine as a salt (e.g., Hydrochloride) if stability is required, though the free base cyclizes readily.
-
Note: Most researchers desire the quinoxalinone. If you want the cyclized product, simply heat the crude amine in refluxing acetic acid for 30 minutes.
Q3: I see a breakdown product corresponding to o-phenylenediamine.
Diagnosis: You are experiencing reductive cleavage (hydrogenolysis) of the glycine tail. Solution:
-
This suggests your catalyst is too active for the C-N bond.
-
Switch Solvent: Change from Methanol to Ethyl Acetate or THF. Protic solvents often accelerate hydrogenolysis on Pd surfaces.
-
Switch Catalyst: Use Raney Nickel or Fe/HCl . Raney Ni is generally less prone to C-N cleavage in aniline derivatives compared to Pd/C [2].
Q4: The reaction stalls at the hydroxylamine intermediate (M-16 from product).
Diagnosis: Under-reduction. Solution:
-
If using Fe/AcOH: Increase temperature to reflux or add more iron powder.
-
If using Pd/C: Ensure vigorous stirring (gas-liquid mass transfer is usually the bottleneck).
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed comparisons of Pd vs. Ni for hydrogenolysis prevention).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups. Synthesis, 1988(02), 91-95. (Protocol for mild transfer hydrogenation).[3][4]
Sources
- 1. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process [mdpi.com]
- 2. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 3. mtieat.org [mtieat.org]
- 4. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Handling 2-[(2-Nitrophenyl)amino]acetic Acid in Reactions
Welcome to the technical support guide for 2-[(2-Nitrophenyl)amino]acetic acid. As a key intermediate in the synthesis of various heterocycles and complex molecules, its utility is often hampered by a significant, practical challenge: poor solubility.[1] This guide provides an in-depth analysis of the underlying causes of this issue and offers a suite of field-proven troubleshooting strategies and protocols to ensure your reactions proceed smoothly and efficiently.
Section 1: Understanding the Root Cause - Physicochemical Properties
A thorough understanding of the molecule's structure is the first step toward solving solubility problems. The challenges with this compound stem from its unique combination of functional groups.
Q1: Why is this compound so poorly soluble in many common solvents?
A1: The poor solubility of this compound is a direct result of its amphoteric nature combined with a significant hydrophobic component. Let's break down the contributing factors:
-
Amphoteric Character: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-).[2] In the solid state and in neutral solutions, these groups can form a zwitterion, leading to strong intermolecular electrostatic interactions and hydrogen bonding. These forces create a stable crystal lattice that requires a substantial amount of energy to disrupt, resulting in low solubility.
-
Hydrophobic Nitrophenyl Group: The 2-nitrophenyl ring is large and nonpolar. This hydrophobic character significantly limits its solubility in aqueous and highly polar protic solvents.[2]
-
Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-COOH, -NH-) and acceptors (=O, -NO₂) allows for the formation of a robust hydrogen-bonding network, further stabilizing the solid state and resisting dissolution.
Q2: How does pH dramatically influence the solubility of this compound?
A2: The amphoteric nature of this compound is the key to manipulating its solubility.[2][3] By adjusting the pH, you can convert the sparingly soluble zwitterionic form into a much more soluble salt.[4] This principle is governed by the Henderson-Hasselbalch equation.[3]
-
In Acidic Conditions (Low pH): The secondary amine group becomes protonated to form a cationic ammonium salt (-NH₂⁺-). This positively charged species exhibits significantly enhanced solubility in polar protic solvents, including water.
-
In Basic Conditions (High pH): The carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻).[2][3] This negatively charged species is also much more soluble in polar solvents.
-
At the Isoelectric Point (pI): At a specific pH, the net charge on the molecule is zero (zwitterionic form). This is the point of minimum solubility.
The relationship between pH and the soluble forms of the molecule can be visualized as follows:
Caption: pH-dependent equilibrium and its effect on solubility.
Section 2: Troubleshooting Guide & Practical Solutions
When encountering solubility issues during an experiment, a systematic approach is crucial. This section provides a decision-making framework and actionable protocols.
Q3: My compound won't dissolve in my reaction solvent. What is the first troubleshooting step?
A3: The first step is to assess your choice of solvent and the reaction conditions. Not all solvents are created equal for this particular molecule. Follow this logical workflow to diagnose and solve the problem.
Caption: Systematic troubleshooting workflow for solubility issues.
Q4: Which organic solvents are most effective for dissolving this compound?
A4: Based on its structure and data from analogous compounds, polar aprotic solvents are generally the most effective choice for achieving a reasonable concentration at room temperature.
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent at disrupting hydrogen bonds. Often the solvent of last resort. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO but with a lower boiling point, making it easier to remove. |
| Acetone | Polar Aprotic | Moderate | A less polar option than DMSO/DMF, but can be effective, especially with gentle heating.[5] |
| Acetic Acid | Polar Protic | Moderate to High | Acts as both a solvent and an acid, protonating the amine to form a soluble salt.[6][5] Particularly useful for reactions like nitro group reductions using iron.[7] |
| Methanol / Ethanol | Polar Protic | Low to Moderate | Can be effective, especially with the addition of an acid or base to promote salt formation.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Low | Generally a poor solvent for this compound unless a soluble salt is formed first. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Very Low | Unlikely to be effective for the free acid.[1] May be used in specific protocols like Mitsunobu reactions where reagents can drive solubilization.[1] |
This table is a qualitative guide based on the physicochemical properties of this compound and solubility data for structurally similar compounds.[5]
Q5: How can I improve solubility without completely changing the primary solvent?
A5: If your reaction protocol restricts you to a specific solvent where solubility is poor, you have several options:
-
Elevate the Temperature: Gently heating the mixture can significantly increase both the solubility and the rate of dissolution. However, you must first confirm that this compound and your other reagents are stable at the elevated temperature to avoid degradation.
-
Use a Co-Solvent: Adding a small amount of a strong, compatible solvent (like DMSO or DMF) to your primary solvent can dramatically improve solubility without fundamentally changing the reaction medium.
-
Apply Sonication: Using an ultrasonic bath can be highly effective.[8] The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, increasing the surface area and accelerating the dissolution process.[8]
Q6: I need to perform a reaction in an organic solvent. How can I use pH modification to my advantage?
A6: This is an excellent and often underutilized strategy for organic synthesis. By adding a stoichiometric or even catalytic amount of a suitable acid or base, you can form a transient salt in situ that is more soluble in your organic medium.
This protocol demonstrates how to increase the solubility of a weakly basic compound in a protic organic solvent using acetic acid, a technique proven effective for challenging substrates.[6]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add your this compound (1.0 eq).
-
Solvent Addition: Add the primary organic solvent, for example, methanol (MeOH). Begin stirring to create a slurry.
-
Solubilization: Slowly add glacial acetic acid (e.g., 1.1 eq) to the stirring slurry. The acetic acid will protonate the secondary amine, forming the more soluble acetate salt.
-
Observation (Self-Validation): Continue stirring at room temperature. You should observe the suspended solid gradually dissolving to form a clear, homogeneous solution. If some solid remains, gentle warming (to 30-40 °C) can be applied.
-
Proceed with Reaction: Once the starting material is fully dissolved, you can add your other reagents to the homogeneous solution. This ensures the reaction proceeds uniformly and is not limited by the dissolution rate of the starting material.
Section 3: Frequently Asked Questions (FAQs)
Q7: My reaction is sluggish and incomplete, even though the starting material seems to have dissolved. What's happening?
A7: This is a classic sign that your reaction is dissolution-rate limited . While the compound may appear to be dissolved, the actual concentration in solution at any given time might be very low, existing in equilibrium with the solid. The reaction rate is therefore dictated not by the intrinsic kinetics, but by the slow rate at which the solid dissolves into the solution to replenish the reacted material.[8] Solution: Re-evaluate your solubilization strategy using the methods in Q5 and Q6 to ensure a higher, sustained concentration of the reactant in the solution phase.
Q8: I dissolved the compound by heating, but it precipitated out when I started the reaction or upon cooling. How should I proceed?
A8: This indicates that the solubility is highly temperature-dependent and that the solution was likely supersaturated upon cooling. Solution:
-
Maintain Temperature: If the reaction allows, maintain the elevated temperature throughout the addition of reagents and the reaction period.
-
Manage Precipitation: If cooling is necessary, ensure vigorous stirring to keep the precipitated solid finely suspended. This creates a high surface area, allowing it to react, albeit in a heterogeneous mixture. The key is to avoid the formation of large, unreactive clumps.
Q9: During aqueous workup, my product is forming an emulsion or precipitating at the interface. What should I do?
A9: This issue is again tied to the compound's amphoteric nature and pH-dependent solubility. During extraction, the pH of the aqueous layer can cause your product (or unreacted starting material) to crash out if it's near its isoelectric point. Solution:
-
Control the pH: Before extraction, deliberately adjust the pH of the aqueous layer to be either strongly acidic (pH < 2) or strongly basic (pH > 10). This will force your compound into one of its highly soluble salt forms, keeping it fully dissolved in the aqueous or organic phase depending on the salt's properties.
-
Break Emulsions: If an emulsion forms, adding a saturated brine solution (sat. aq. NaCl) can help break it by increasing the ionic strength of the aqueous layer.[9]
References
- Benchchem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
- ResearchGate.
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Journal of Chemical & Engineering Data. Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. [Link]
-
MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
-
Chemistry LibreTexts. Reactions of Amino Acids. [Link]
- Google Patents.
- Benchchem.
-
Chemistry LibreTexts. Nitro Compounds. [Link]
-
Reddit. Any troubleshooting for a reaction work-up?. [Link]
Sources
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Hydrogenation of 2-[(2-Nitrophenyl)amino]acetic acid
Welcome to the technical support center for the catalytic hydrogenation of 2-[(2-Nitrophenyl)amino]acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this specific transformation, with a primary focus on diagnosing and overcoming catalyst poisoning. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-proven troubleshooting protocols.
Introduction: The Challenge of Nitro Group Reduction
The reduction of the nitro group in this compound is a critical step in the synthesis of various pharmaceutical intermediates and other high-value compounds. Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency and clean reaction profile, typically yielding water as the main byproduct.[1] Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[1][2][3][4]
The mechanism proceeds through several intermediates, most notably nitroso and hydroxylamine species, before yielding the desired amine.[1][5] However, the reaction's success is highly dependent on the activity of the heterogeneous catalyst, which is exquisitely sensitive to impurities. Catalyst deactivation, or poisoning, is a frequent and frustrating issue that can lead to sluggish or incomplete reactions, ultimately impacting yield, purity, and project timelines.
This guide provides a structured approach to troubleshooting these issues, moving from frequently asked questions to in-depth diagnostic guides.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst poisoning in my hydrogenation reaction?
A1: The most common indicators include:
-
Stalled Hydrogen Uptake: The reaction consumes hydrogen initially, but consumption slows down or stops completely before the theoretical amount has been reached.
-
Failure to Initiate: Little to no hydrogen uptake is observed from the start of the reaction.
-
Extended Reaction Times: The reaction takes significantly longer than established benchmarks.
-
Incomplete Conversion: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of starting material or the presence of intermediates even after a prolonged period.
-
Formation of Colored Byproducts: The accumulation of hydroxylamine intermediates can condense with nitroso species, leading to the formation of colored azo or azoxy compounds.[5]
Q2: My reaction has stalled. Is it definitely catalyst poisoning?
A2: Not necessarily. While catalyst poisoning is a primary suspect, other factors can mimic these symptoms. Before focusing on poisons, verify the following:
-
Hydrogen Delivery: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen supply is adequate. For balloon hydrogenations, leaks are common.[6]
-
Mass Transfer Limitation: Is the stirring vigorous enough? Poor agitation can limit the transport of hydrogen from the gas phase to the catalyst surface, slowing the reaction. A large solvent surface area and rapid stirring are crucial.[7][8]
-
Catalyst Quality: Is the catalyst from a new, reputable source? An old or improperly handled catalyst may have reduced activity.[7]
Q3: Which catalyst is best for this reaction?
A3: The optimal catalyst can be substrate-dependent.
-
Palladium on Carbon (Pd/C): This is often the first choice for aromatic nitro group reductions due to its high activity and selectivity.[2]
-
Raney Nickel: A cost-effective alternative that is particularly useful if the substrate contains halides (I, Br, Cl) and you wish to avoid dehalogenation.[2]
-
Platinum-based catalysts (e.g., PtO₂): These are highly active catalysts that can be effective when others fail, but may be less selective.[1]
Q4: Can I reuse my catalyst for this specific hydrogenation?
A4: While catalyst recycling is desirable, it is often challenging for this type of reaction. The product amine can sometimes adsorb onto the catalyst surface, reducing its activity for subsequent runs. More importantly, any low-level impurities in the starting material will accumulate on the catalyst with each cycle, leading to progressive deactivation. If you attempt to reuse the catalyst, a significant drop in performance is a strong indicator of poisoning or product inhibition.
In-Depth Troubleshooting Guides
Problem Scenario 1: Reaction Fails to Initiate or is Extremely Sluggish from the Outset.
This issue points to a severe, immediate problem with the catalytic system. The logical workflow is to first rule out extrinsic factors (setup, catalyst batch) before investigating intrinsic factors (substrate impurities).
Caption: Troubleshooting workflow for non-starting hydrogenation reactions.
Causality & Diagnosis
Possible Cause A: Intrinsic Catalyst Inactivity Your catalyst may be "dead on arrival." This can be due to improper manufacturing, extended or poor storage, or accidental exposure to atmospheric poisons.
Validation Protocol 1: Catalyst Activity Benchmark Test
-
Setup: In the same reactor setup, use a clean, simple substrate like nitrobenzene.
-
Reagents: Use a high-purity solvent (e.g., ethanol) and a fresh bottle of nitrobenzene.
-
Reaction: Perform a standard hydrogenation using the suspect catalyst batch.
-
Analysis: A healthy catalyst should convert nitrobenzene to aniline rapidly under standard conditions. If this simple reaction fails, the catalyst itself is the root cause. Procure a new batch of catalyst.[7]
Possible Cause B: Severe Substrate/Solvent Poisoning The most likely cause is the presence of potent catalyst poisons in your starting material or solvent.[9] The synthesis of this compound may involve sulfur- or halogen-containing reagents, trace amounts of which can completely shut down the catalyst.
Table 1: Common Catalyst Poisons and Their Likely Sources
| Poison Class | Examples | Potential Source in Synthesis |
| Sulfur Compounds | Thiols, sulfides, sulfates, H₂S | Sulfur-containing reagents, contaminated starting materials. |
| Halogens | Residual Cl⁻, Br⁻, I⁻ | Halogenated solvents or reagents used in prior steps. |
| Heavy Metals | Hg, Pb, As | Contamination from upstream processing equipment. |
| Strongly Coordinating Species | Cyanide, Carbon Monoxide | Unlikely but possible from contaminated H₂ gas supply. |
Validation Protocol 2: Substrate Purification
-
Recrystallization: Dissolve the this compound in a suitable hot solvent and allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor. Multiple recrystallizations may be necessary.
-
Charcoal Treatment: Dissolve the substrate in a solvent and add a small amount of activated charcoal. Heat and stir for 15-30 minutes, then filter hot through Celite. The charcoal can adsorb many organic, color-forming, and poisoning impurities.
-
Solvent Purity: Ensure you are using high-purity, anhydrous grade solvents. If in doubt, sparge the solvent with nitrogen for at least 15 minutes before use.[6]
After purification, re-attempt the hydrogenation. If the reaction now proceeds, substrate poisoning was the confirmed cause.
Problem Scenario 2: Reaction Starts Normally but Stalls Mid-Way.
This pattern suggests either a progressive deactivation mechanism or an issue with an intermediate species.
Causality & Diagnosis
Possible Cause A: Low-Level Poisoning ("Slow Poisoning") Your substrate may contain a small amount of a catalyst poison. The reaction proceeds until enough poison has adsorbed onto the catalyst's active sites to halt the reaction.
Validation Protocol 3: "Spiking" with Fresh Catalyst
-
Observation: Once the reaction has clearly stalled (no H₂ uptake for >30 minutes), carefully and safely take a sample for analysis to confirm partial conversion.
-
Intervention: Under an inert atmosphere (e.g., after flushing the reactor with nitrogen), add a second, fresh portion of the catalyst to the reaction mixture.
-
Analysis: Re-introduce hydrogen.
-
Reaction Restarts: If H₂ uptake resumes, this strongly indicates that the initial catalyst charge was deactivated by a finite amount of poison present in the starting material.[6]
-
Reaction Does Not Restart: If the reaction remains stalled, the issue is more likely product inhibition or the formation of a refractory intermediate that is poisoning the catalyst.
-
Possible Cause B: Intermediate Accumulation and Side Reactions The hydrogenation of nitroarenes proceeds via hydroxylamine intermediates (Ar-NHOH).[5] These species can be problematic. Under certain conditions (e.g., low temperature, insufficient hydrogen), they can accumulate. These intermediates can be thermally unstable or react with nitroso intermediates (Ar-NO) to form undesirable azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) dimers, which can foul the catalyst surface.[5][9]
Validation Protocol 4: Modifying Reaction Conditions
-
Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to hydrogenate the problematic hydroxylamine intermediate.
-
Increase Hydrogen Pressure: Using a high-pressure reactor (e.g., a Parr shaker) increases the concentration of hydrogen at the catalyst surface, which can favor the complete reduction of intermediates over side reactions.[6][7]
-
Use of Additives: In some cases, the addition of a promoter can prevent the accumulation of hydroxylamines. Vanadium compounds have been shown to be effective in this regard.[4][5]
Advanced Topics: Catalyst Regeneration and Prevention
Can a poisoned catalyst be regenerated?
Regeneration is sometimes possible but its success is highly dependent on the nature of the poison.
-
Fouling (Physical Blockage): If the catalyst is deactivated by precipitated byproducts or char, a simple wash may be effective.[10] The main reason for catalyst deactivation can be the accumulation of blockages in the catalyst's pores.[10]
-
Reversible Poisoning: Some poisons can be removed. For instance, sulfur poisoning on some catalysts can be partially reversed by high-temperature treatment under hydrogen.[11][12][13]
-
Irreversible Poisoning: Strong chemisorption, as is common with many sulfur compounds or heavy metals, leads to irreversible deactivation. In these cases, the catalyst must be discarded.
Caption: Mechanism of catalyst poisoning by blocking active sites.
General Protocol for Catalyst Regeneration (Attempt at your own risk)
-
Filtration: Filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the catalyst thoroughly with a series of solvents. Start with the reaction solvent, followed by a more polar solvent like methanol or acetone to remove adsorbed organics.
-
Aqueous Wash: A wash with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) can sometimes remove ionic poisons.[14] This must be followed by extensive washing with deionized water until the filtrate is neutral. Caution: Acid/base treatment can damage the catalyst support or active metal.
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature.
-
Activity Test: Re-test the catalyst's activity using the benchmark protocol (Validation Protocol 1). A significant loss of activity compared to a fresh catalyst is common.
Preventative Measures: A Proactive Approach
The most effective strategy is to prevent poisoning in the first place.
-
Substrate Purity is Paramount: Always use the highest purity starting material available. If synthesizing it in-house, incorporate robust purification steps (recrystallization, charcoal treatment) as standard practice.
-
High-Quality Reagents: Use high-purity solvents and ensure the hydrogen source is clean.
-
Dedicated Glassware: Use glassware that is scrupulously clean and, if possible, dedicated solely to hydrogenation reactions to avoid cross-contamination.
-
Inert Atmosphere Techniques: Always handle catalysts under an inert atmosphere (N₂ or Ar) to prevent aerial oxidation and deactivation before the reaction begins.[8]
By systematically diagnosing issues and proactively ensuring the purity of all components, you can significantly improve the reliability and success rate of your hydrogenation reactions.
References
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2021). Semantic Scholar. [Link]
-
Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. (n.d.). SciSpace. [Link]
- CN101422740A - Activation method of inactive Pd/C catalyst in hydrogenation reaction. (n.d.).
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Regeneration of deactivated commercial SCR catalyst by alkali washing. (2019). ResearchGate. [Link]
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Srinivas, B., & Murthy, V. R. K.. [Link]
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (2010). ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2021). ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. [Link]
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). YouTube. [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. [Link]
-
Hydrogenation reaction tips and tricks. (2020). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dcl-inc.com [dcl-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
analytical methods to assess the purity of synthesized 2-[(2-Nitrophenyl)amino]acetic acid
Technical Support Center: Purity Assessment of 2-[(2-Nitrophenyl)amino]acetic acid
Introduction: The synthesis of this compound, a key intermediate in various synthetic pathways, requires rigorous purity assessment to ensure the reliability of downstream applications. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed analytical methodologies, troubleshooting advice, and answers to frequently asked questions. Our approach is grounded in established analytical principles to ensure scientific integrity and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purity analysis of this compound.
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: A multi-tiered approach is recommended. Initial assessment typically involves physical characterization (color, form) and melting point determination. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) for rapid screening and High-Performance Liquid Chromatography (HPLC) for quantitative analysis, are crucial.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and identification of impurities.
Q2: How is Thin-Layer Chromatography (TLC) used for a quick purity check?
A2: TLC is a versatile and rapid technique for qualitatively assessing the number of components in your synthesized product.[3] By spotting a dissolved sample on a silica plate and developing it with an appropriate solvent system, you can visualize the separation of your target compound from starting materials, by-products, or other impurities. A single spot indicates a potentially pure compound, while multiple spots suggest the presence of impurities.[4]
Q3: Why is High-Performance Liquid Chromatography (HPLC) considered the gold standard for purity analysis?
A3: HPLC offers high resolution and sensitivity, making it ideal for separating and quantifying the main compound and any potential impurities.[2] Reverse-phase HPLC is commonly employed for compounds like this compound. The purity is often calculated based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.[1]
Q4: What role does melting point play in purity assessment?
A4: The melting point is a fundamental physical property that provides a preliminary indication of purity. A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range. For instance, the related compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has a reported melting point of 99–102 °C.[5] A significant deviation from the expected melting point of your compound warrants further investigation with more advanced techniques.
Q5: What information can spectroscopic methods like NMR and IR provide?
A5:
-
Infrared (IR) Spectroscopy: IR is used to identify the functional groups present in the molecule. For this compound, you would expect to see characteristic peaks for N-H stretching, C=O stretching (from the carboxylic acid), and N-O stretching (from the nitro group). The absence of peaks from starting materials (e.g., a primary amine) can indicate the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the synthesized compound. It provides information about the number of different types of protons, their chemical environment, and their connectivity. The presence of unexpected signals can indicate impurities.[6]
Q6: What are the likely impurities in the synthesis of this compound?
A6: Potential impurities can include unreacted starting materials such as 2-fluoro-nitrobenzene or an amino acid starting material. Side products from competing reactions during the synthesis can also be present. The specific impurities will depend on the synthetic route employed.
Section 2: Troubleshooting Guides
This section provides practical solutions to common issues encountered during purity analysis.
Issue 1: My TLC plate shows multiple spots.
-
Possible Cause: The presence of impurities, unreacted starting materials, or degradation of the product.
-
Troubleshooting Steps:
-
Confirm Spot Identity: Run the TLC with co-spots of your starting materials alongside your product to see if any of the extra spots correspond to them.
-
Optimize TLC System: The chosen solvent system may not be optimal for separation. Try varying the polarity of the mobile phase. A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water.[7][8]
-
Purification: If impurities are confirmed, the product requires purification. Techniques like recrystallization or column chromatography are commonly used.
-
Check for Degradation: The compound may be unstable under the analysis conditions. Ensure samples are handled and stored correctly, often at cool temperatures and protected from light.[9]
-
Issue 2: My HPLC chromatogram shows unexpected peaks.
-
Possible Cause: Similar to TLC, this indicates the presence of impurities. It could also be due to the solvent blank, system contamination, or injection issues.
-
Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase or solvent used to dissolve the sample to ensure the extra peaks are not from the system or solvent.
-
Spike with Starting Materials: If possible, inject a sample spiked with a small amount of starting material to confirm if any of the impurity peaks match.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis to check if the main peak is spectrally homogeneous.
-
Method Optimization: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of the impurity peaks from the main peak. For similar compounds, a reverse-phase method using acetonitrile and water with an acid modifier like phosphoric or formic acid is a good starting point.[10]
-
Issue 3: The melting point of my compound is broad and lower than the literature value.
-
Possible Cause: This is a strong indication of the presence of impurities.
-
Troubleshooting Steps:
-
Purify the Sample: The most direct solution is to purify the compound. Recrystallization is often effective for crystalline solids.
-
Dry the Sample: Ensure the sample is completely dry, as residual solvent can also depress the melting point.
-
Re-evaluate with other techniques: Use HPLC or TLC to confirm the presence of impurities before and after purification.
-
Issue 4: My ¹H NMR spectrum has unidentifiable signals.
-
Possible Cause: Presence of impurities, residual solvent, or water.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the unknown peaks to common NMR solvent charts to identify signals from residual solvents used in the synthesis or purification (e.g., acetone, dichloromethane, ethyl acetate).
-
Check for Water: A broad singlet can often indicate the presence of water.
-
Analyze Starting Material Spectra: Compare the spectrum to the NMR spectra of your starting materials to see if any unreacted components are present.
-
2D NMR: If the structure is in doubt or complex impurities are present, consider running 2D NMR experiments (like COSY or HSQC) for more detailed structural information.
-
Section 3: Experimental Protocols & Data
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Sample Preparation: Dissolve a small amount of your synthesized this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline. Also, spot the starting materials as references if available.[8]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., n-butanol:acetic acid:water in a 12:3:5 ratio).[4] Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light. If the compounds are not UV-active, use a staining reagent like ninhydrin, which reacts with amino acids to produce colored spots (often purple).[4][11]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single spot.
Data Presentation: Recommended HPLC Parameters
For quantitative purity analysis, a reverse-phase HPLC method is recommended. The following table provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acid modifier improves peak shape for acidic analytes.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |
| Gradient | Start with 10% B, ramp to 90% B over 15 min | A gradient elution is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic and nitro groups should provide strong UV absorbance.[12] |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Section 4: Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Integrated workflow for purity assessment.
References
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Research Square.
- Amino Acid Analysis. Agilent.
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. Newcrom.
- (2-Nitrophenyl)acetic acid. Wikipedia.
- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.
- Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
- Amino acid analysis. US Pharmacopeia (USP).
- Separation of Amino Acids by Thin Layer Chrom
- Metalating 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY): Understanding the Denticity and Speciation of Complexes of the ROY Anion. (2022). Inorganic Chemistry.
- 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Chem-Impex.
- TLC of aminoacids and short peptides.
- Separation of Amino Acids by Thin Layer Chromatography (Procedure). Amrita Virtual Lab.
- Thin Layer Chrom
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia.
- 2-((2-Aminoethyl)amino)acetic acid. MedChemExpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 5. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. TLC of aminoacids and short peptides [reachdevices.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. agilent.com [agilent.com]
column chromatography conditions for purifying 2-[(2-Nitrophenyl)amino]acetic acid derivatives
This guide serves as a technical resource for the purification of 2-[(2-Nitrophenyl)amino]acetic acid (also known as
These molecules possess a unique "push-pull" electronic structure: an electron-withdrawing nitro group, a secondary amine, and an acidic carboxylic acid tail.[1] This combination creates specific purification challenges—most notably tailing (streaking) on silica gel due to the free carboxylic acid.[1]
Phase 1: Strategic Method Development
Before packing a column, you must optimize the separation on Thin Layer Chromatography (TLC).[1] The standard "Hexane/Ethyl Acetate" system is often insufficient for free carboxylic acids.[1]
The "Acid Trick" for Mobile Phases
The primary cause of poor resolution for this class of compounds is the interaction between the carboxylic acid proton (
-
The Solution: You must acidify the mobile phase.[1]
-
Standard Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your organic solvent mixture.[1] This suppresses ionization, keeping the molecule in its neutral, less polar form (
), allowing it to migrate as a tight band.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Recommended Solvent Systems
| Polarity | Solvent System (v/v) | Application |
| Low - Medium | Hexane : EtOAc (3:1 to 1:[1]1) + 1% AcOH | Best for less polar derivatives or esterified intermediates.[1] |
| Medium - High | DCM : MeOH (95:5 to 90:[1]10) + 1% AcOH | Standard for the free acid form ( |
| High (Polar) | CHCl | Useful if the compound is insoluble in DCM.[1] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: The nitro group typically imparts a yellow/orange color to the compound. This is a built-in indicator. You can often visually track the band moving down the column without constant UV checking.[1]
Phase 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the decision logic for selecting the purification pathway.
Figure 1: Decision tree for selecting loading and mobile phase conditions.
Step-by-Step Procedure
1. Sample Preparation (Dry Loading Strategy) Due to the polarity and potential solubility issues of nitro-amino acids in non-polar solvents, dry loading is superior to wet loading to prevent band broadening.[1]
-
Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., Acetone, MeOH, or THF).[1]
-
Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).[1]
-
Evaporate the solvent under reduced pressure (Rotavap) until you obtain a free-flowing powder.[1]
-
Note: Ensure no solvent remains; the powder must be bone-dry.[1]
-
2. Column Packing
-
Slurry pack Silica Gel 60 (230–400 mesh) using the starting mobile phase (e.g., Hexane/EtOAc 4:1 + 1% AcOH).[1]
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed.[1]
-
Carefully pour the dry-loaded powder onto the sand layer.[1]
-
Add another thin layer of sand on top of the sample to prevent disturbance when adding solvent.[1]
3. Elution
-
Start with a low-polarity mix (e.g., 10% EtOAc in Hexane + 1% AcOH) to elute non-polar impurities (unreacted nitrohalobenzenes).[1]
-
Gradually increase polarity (e.g., to 50% EtOAc or switch to DCM/MeOH) to elute the target amino acid.[1]
-
Collect fractions.[1][2] The target compound will likely be the bright yellow/orange band.[1]
Phase 3: Troubleshooting Center (Q&A)
Q1: My product is streaking across the entire TLC plate and column. What is wrong?
Diagnosis: The carboxylic acid is ionizing on the silica. Solution: You likely forgot the acid modifier or the concentration is too low.[1]
-
Immediate Fix: Add 1% Acetic Acid to your mobile phase reservoir immediately.[1]
-
Alternative: If streaking persists, switch to Formic Acid (stronger) or use a "Reverse Phase" C18 column, which tolerates acids better and uses water/methanol gradients.[1]
Q2: The product is stuck at the top of the column and won't move.
Diagnosis: The compound is too polar for the current solvent system, or it has crystallized/precipitated on the column. Solution:
-
Increase Polarity: Switch to DCM:Methanol (9:1) + 1% AcOH .[1] The methanol provides hydrogen bonding capability to disrupt the acid-silica interaction.[1]
-
Check Solubility: If you wet-loaded, the compound might have crashed out.[1] This is why dry loading (see Phase 2) is critical for this compound class.[1]
Q3: I see two spots on TLC that merge into one broad peak on the column.
Diagnosis: This is often "co-elution" of the target acid and a byproduct (e.g., trace unreacted amine or hydrolyzed impurities). Solution:
-
Change Selectivity: If you are using Hexane/EtOAc, switch to DCM/MeOH . Different solvents interact differently with the nitro and amine groups, often altering the elution order (selectivity
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Gradient Shallowness: Use a shallower gradient (e.g., increase EtOAc by 5% every 100mL) rather than large jumps.
Q4: The yellow color is fading or turning dark brown on the column.
Diagnosis: Decomposition. While nitro groups are stable, the secondary amine can be sensitive to oxidation on slightly acidic silica over long periods.[1] Solution:
-
Speed: Run the column faster using air pressure (Flash Chromatography). Do not leave the compound on the column overnight.[1]
-
Neutralization: If the acid sensitivity is high (rare for this specific molecule), flush the column with solvent containing 1% Triethylamine (TEA) before loading, but note that TEA will cause the carboxylic acid to stick worse unless you are purifying the ester derivative. For the free acid, speed is your best protection.
Phase 4: Scalability & Alternatives
For scales larger than 5 grams, column chromatography becomes solvent-intensive.[1]
1. Recrystallization (The Green Alternative)
-
Protocol: Dissolve in hot Ethanol, add hot water until slightly turbid, then cool slowly. This can remove non-polar impurities without a column [1].[1]
2. Esterification Strategy If high purity is required and the acid group is problematic:
-
Convert the acid to a Methyl Ester (MeOH/H
SO , reflux 2h). -
Purify the ester (non-acidic, no streaking, runs easily in Hex/EtOAc).[1]
-
Hydrolyze back to the acid (LiOH/THF/Water) if necessary.[1]
References
-
Synthesis and Cyclization of N-Aryl Glycines Source: Wikipedia / Organic Synthesis Archives Context: Discusses the use of 2-nitrophenylacetic acid derivatives as precursors for heterocycles and their purification via crystallization or chromatography. URL:[Link][1]
-
General Method for Purification of α-Amino Acid Derivatives Source: National Institutes of Health (NIH) / PubMed Context:[1] Describes flash chromatography techniques for amino acid derivatives, emphasizing the removal of impurities without recrystallization. URL:[Link](Note: General principle citation)
-
Preventing Carboxylic Acid Streaking on Silica Source: ResearchGate / Chromatography Forums Context: Technical discussions confirming the necessity of acetic acid modifiers (0.1% - 1%) in mobile phases to suppress ionization of carboxylic acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
3-5) on silica gel. URL:[Link] -
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide Source: MDPI Context: Provides specific chromatographic conditions (Hexane/Ethyl Acetate 1:2) for similar nitro-amino acid derivatives.[1][4] URL:[Link][1]
Sources
Validation & Comparative
comparing the cost-effectiveness of different synthetic routes to 2-[(2-Nitrophenyl)amino]acetic acid
An In-depth Technical Guide to the Synthesis of 2-[(2-Nitrophenyl)amino]acetic Acid (N-(2-Nitrophenyl)glycine)
Executive Summary
The synthesis of This compound (also known as N-(2-nitrophenyl)glycine) presents a classic case study in process chemistry trade-offs: Reactivity vs. Cost .
While the alkylation of 2-nitroaniline (Route C) might appear intuitive, it is chemically inefficient due to electronic deactivation. The industry standard relies on Nucleophilic Aromatic Substitution (SNAr) .
-
The Performance Winner: Route A (2-Fluoronitrobenzene) offers the fastest kinetics and highest purity profile under mild conditions, ideal for small-scale R&D or library synthesis.
-
The Cost-Effectiveness Winner: Route B (2-Chloronitrobenzene) is the superior choice for kilogram-to-ton scale manufacturing. Despite slower kinetics requiring higher energy input, the raw material cost differential (approx. 10-20x cheaper than the fluoro-analog) drives the economic advantage.
Part 1: Comparative Route Analysis
Route A: The "High-Performance" Route (2-Fluoronitrobenzene)
This route utilizes the high electronegativity of the fluorine atom to stabilize the Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack.
-
Chemistry: SNAr Displacement.
-
Key Reagents: 2-Fluoronitrobenzene, Glycine, Potassium Carbonate (K₂CO₃).
-
Solvent System: Ethanol/Water (1:1).
-
Kinetics: Fast (< 4 hours at reflux).
-
Pros: High yield (>90%), clean reaction profile, easy workup.
-
Cons: High cost of starting material; HF generation (neutralized in situ).
Route B: The "Industrial Workhorse" Route (2-Chloronitrobenzene)
Chlorine is a weaker activator for SNAr than fluorine due to lower electronegativity, despite being a better leaving group. The rate-determining step is the nucleophilic attack, making this reaction significantly slower.
-
Chemistry: SNAr Displacement.
-
Key Reagents: 2-Chloronitrobenzene, Glycine, Base (NaHCO₃ or K₂CO₃).
-
Solvent System: Water or DMSO/Water (requires higher temperatures).
-
Kinetics: Slow (12–24 hours at reflux or requires autoclave/pressure).
-
Pros: Extremely low raw material cost; established supply chain.
-
Cons: Slower throughput; requires more vigorous conditions; potential for unreacted starting material.
Route C: The "Deactivated" Route (2-Nitroaniline)
This route involves the alkylation of an amine with chloroacetic acid.
-
Chemistry: SN2 Alkylation.
-
Mechanism Flaw: The ortho-nitro group is strongly electron-withdrawing (via resonance and induction), significantly reducing the nucleophilicity of the aniline nitrogen.
-
Outcome: The reaction is sluggish and often stalls. Forcing conditions lead to poly-alkylation or decomposition.
-
Verdict: Not Recommended for this specific isomer.
Part 2: Comparative Metrics & Decision Matrix
| Metric | Route A (2-Fluoro) | Route B (2-Chloro) | Route C (2-Nitroaniline) |
| Yield | 92-95% | 80-85% | < 40% (Variable) |
| Reaction Time | 2-4 Hours | 12-24 Hours | 24-48 Hours |
| Temp. Requirement | 80°C (Mild Reflux) | 100-130°C | >100°C (Forcing) |
| Raw Material Cost | High ( | Low ($) | Low ($) |
| Purification | Precipitation/Wash | Recrystallization | Column/Complex Workup |
| Scalability | Good (Heat management) | Excellent | Poor |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the ortho-nitro group activates the ring for Routes A/B (SNAr) but deactivates the amine for Route C (Alkylation).
Caption: Mechanistic comparison showing the convergent SNAr pathways (Blue) versus the inefficient alkylation pathway (Red).
Part 4: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis (Route A)
Recommended for: Medicinal Chemistry, Library Synthesis, Rapid Prototyping.
Reagents:
-
2-Fluoronitrobenzene (1.0 eq)[1]
-
Glycine (1.2 eq)[2]
-
Potassium Carbonate (2.5 eq)
-
Ethanol/Water (2:1 v/v)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Glycine (1.2 eq) and Potassium Carbonate (2.5 eq) in water (approx. 5 mL/g of glycine). Stir until mostly dissolved.
-
Addition: Add Ethanol (approx. 10 mL/g of substrate) followed by 2-Fluoronitrobenzene (1.0 eq). The solution will likely turn yellow/orange.
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. Conversion is usually complete within 3-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water.[3]
-
Acidification: Slowly acidify the solution to pH ~2-3 using 1M HCl. The product, N-(2-nitrophenyl)glycine, will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C.
-
Self-Validation: Melting point should be approx. 190-193°C (decomposition).
-
Protocol 2: Cost-Optimized Synthesis (Route B)
Recommended for: Process Scale-up, Bulk Manufacturing.
Reagents:
-
2-Chloronitrobenzene (1.0 eq)
-
Glycine (1.5 eq)
-
Sodium Bicarbonate (2.0 eq) or MgO (Acid scavenger)
-
Solvent: Water (High pressure) or DMSO/H2O (Atmospheric)
Procedure (Atmospheric Modified):
-
Setup: In a reaction vessel, dissolve Glycine (1.5 eq) and Sodium Bicarbonate (2.0 eq) in water.
-
Addition: Add 2-Chloronitrobenzene (1.0 eq). Note: 2-CNB is not water-soluble; phase transfer catalysis (e.g., TBAB 5 mol%) or a co-solvent like DMSO (20% v/v) is highly recommended to improve rate.
-
Reaction: Heat to vigorous reflux (100°C+). If using pure water, an autoclave set to 130°C is preferred to reduce time from >24h to ~6h.
-
Monitoring: Reaction is slower. Monitor for the disappearance of the 2-CNB oil droplets or by HPLC.
-
Workup:
-
Cool to room temperature.[4]
-
If unreacted 2-CNB remains, perform a wash with Ethyl Acetate to remove it (the product remains in the basic aqueous layer as the salt).
-
Acidification: Acidify the aqueous layer with conc. HCl to pH 2.[5]
-
Recrystallization: Recrystallize from Ethanol/Water to remove trace color impurities.
-
Part 5: References
-
Nucleophilic Aromatic Substitution Mechanism:
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Nitro Compounds. Chemical Reviews.
-
-
Synthesis of N-Aryl Glycines (General SNAr Protocols):
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for SNAr of halonitrobenzenes).
-
-
Comparative Reactivity of Fluoro vs. Chloro Nitrobenzenes:
-
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
-
-
Safety Data & Properties (2-Chloronitrobenzene):
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6945, 2-Chloronitrobenzene.
-
Sources
Structural Elucidation & Synthesis Guide: Cyclization of 2-[(2-Nitrophenyl)amino]acetic Acid
This guide provides an in-depth technical analysis of the structural elucidation and synthesis of 3,4-dihydroquinoxalin-2(1H)-one (and its derivatives) derived from the reductive cyclization of 2-[(2-nitrophenyl)amino]acetic acid .
Executive Summary
The cyclization of This compound (N-(2-nitrophenyl)glycine) is a pivotal transformation in medicinal chemistry, yielding the 3,4-dihydroquinoxalin-2(1H)-one scaffold. This heterocyclic core is a privileged structure found in glutamate receptor antagonists, kinase inhibitors, and antimicrobial agents.
This guide compares the primary cyclization product against potential synthetic byproducts (such as uncyclized diamines and benzimidazoles) and evaluates the performance of distinct reductive cyclization methodologies.
Mechanistic Pathways & Structural Logic
The transformation proceeds via a reductive cyclization cascade . The reduction of the nitro group generates a nucleophilic aniline intermediate, which undergoes intramolecular condensation with the pendant carboxylic acid (or ester) to form the six-membered lactam ring.
Pathway Visualization
The following diagram illustrates the critical intermediates and the divergence points where side products may form.
Figure 1: Mechanistic cascade from nitro-precursor to quinoxalinone, highlighting potential divergence to benzimidazoles or oxidized byproducts.
Comparative Analysis: Synthetic Methodologies
The choice of reduction method dictates the yield, purity, and isolation difficulty. Three standard "alternatives" for this transformation are compared below.
Performance Comparison Matrix
| Feature | Method A: Catalytic Hydrogenation (H₂/Pd-C) | Method B: Metal-Acid Reduction (Fe/AcOH) | Method C: Dithionite Reduction (Na₂S₂O₄) |
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) | Nucleophilic Reduction |
| Yield | High (85-95%) | Moderate to High (70-90%) | Moderate (60-75%) |
| Reaction Time | Fast (1-4 h) | Medium (2-6 h) | Slow (Overnight) |
| Selectivity | Excellent (Clean cyclization) | Good (Risk of over-reduction) | Excellent (Chemo-selective) |
| Scalability | High (Industrial standard) | Medium (Waste disposal issues) | Low (Stoichiometric waste) |
| Isolation | Simple Filtration | Extraction/Crystallization required | Aqueous workup required |
| Best For | Clean precursors, high-throughput | Robustness against catalyst poisons | Halogenated substrates (avoids dehalogenation) |
Expert Insight: While Method A is the "cleanest" for structural elucidation purposes (leaving no metal residues), Method B is often preferred in early-stage discovery if the precursor contains sulfur or other catalyst poisons.
Structural Elucidation Protocols
Distinguishing the target 3,4-dihydroquinoxalin-2(1H)-one from the uncyclized amine or isomeric benzimidazoles requires specific spectral validation.
Key Elucidation Markers[1][2]
1. Nuclear Magnetic Resonance (NMR)[1][2][3][4]
-
Target (Quinoxalinone):
-
¹H NMR: Appearance of a broad singlet (
10.0–10.5 ppm) corresponding to the lactam NH . The amine NH (position 4) typically appears upfield ( 4.0–6.0 ppm) or is broad/exchanged. -
¹³C NMR: The carbonyl carbon shifts significantly. In the open chain acid, it appears ~170-175 ppm. Upon cyclization to the amide/lactam, it typically resonates at 165–168 ppm .
-
-
Alternative (Uncyclized Amine):
-
Presence of two distinct exchangeable signals (NH and COOH/NH2).
-
Lack of the rigid bicyclic coupling patterns in the aromatic region.
-
2. Infrared Spectroscopy (IR)[1][2][4]
-
Target: Strong Lactam C=O stretch at 1660–1690 cm⁻¹ .
-
Alternative (Benzimidazole): Lack of the specific lactam carbonyl band; presence of C=N stretches.
3. Mass Spectrometry (MS)[4]
-
Target: Molecular ion
. -
Validation: High-resolution MS (HRMS) is required to rule out oxidation to fully aromatic quinoxaline (
).
Detailed Experimental Protocol
Selected Method: Iron-Mediated Reductive Cyclization (Method B). Rationale: This method is robust, requires no special pressure equipment, and self-validates the cyclization via the acidic conditions which promote the condensation step.
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (1.0 equiv) in glacial acetic acid (10 mL/g).
-
Heat the solution to 60°C under an inert atmosphere (N₂).
-
-
Reduction:
-
Add Iron powder (325 mesh, 5.0 equiv) portion-wise over 20 minutes. Caution: Exothermic reaction.
-
Increase temperature to reflux (100–110°C) and stir for 3 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent blue/green spot (quinoxalinone).
-
-
Workup & Isolation:
-
Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot acetic acid.
-
Concentrate the filtrate under reduced pressure to ~20% volume.
-
Pour the residue into ice-cold water (50 mL/g). The product, 3,4-dihydroquinoxalin-2(1H)-one , usually precipitates as an off-white or beige solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallization from Ethanol/Water (9:1) affords analytical grade crystals suitable for X-ray diffraction.
-
References
-
Reductive Cyclization Mechanisms
-
Synthesis of Quinoxalinone Derivatives
-
Structural Analysis (NMR/MS)
-
Electrochemical Alternatives
-
General Quinoxaline Chemistry
-
ACS Publications. "Base-Mediated Nitrophenyl Reductive Cyclization." Journal of Organic Chemistry, 2022. Link
-
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Catalytic Transformations of 2-[(2-Nitrophenyl)amino]acetic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, 2-[(2-Nitrophenyl)amino]acetic acid and its derivatives stand out as versatile precursors for a variety of heterocyclic scaffolds. The strategic transformation of the ortho-nitro group is a critical juncture, dictating the final molecular architecture. This guide provides an in-depth, comparative analysis of catalytic systems for two primary reaction pathways originating from this substrate: reductive cyclization to form quinoxalinone derivatives and complete reduction to a key diamine intermediate. The discussion is grounded in experimental data from analogous systems, offering a predictive framework for catalyst selection and optimization.
Reaction Pathways: A Strategic Overview
The reactivity of this compound is predominantly governed by the nitro group. Two key transformations are of primary interest:
-
Pathway A: Reductive Cyclization. This pathway involves the partial reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization with the adjacent acetic acid moiety to yield 1-hydroxy-3,4-dihydroquinoxalin-2(1H)-one. This scaffold is a valuable pharmacophore.
-
Pathway B: Complete Reduction. This involves the complete reduction of the nitro group to an amine, yielding 2-[(2-aminophenyl)amino]acetic acid. This diamine is a versatile building block for the synthesis of other heterocycles, such as benzimidazoles.
The choice of catalyst and reaction conditions is paramount in selectively steering the reaction toward either pathway.
Pathway A: Catalytic Reductive Cyclization to 1-hydroxy-3,4-dihydroquinoxalin-2(1H)-one
The formation of the cyclic hydroxamic acid, 1-hydroxy-3,4-dihydroquinoxalin-2(1H)-one, via reductive cyclization is a nuanced transformation that requires careful control of the reduction potential to favor the formation of the hydroxylamine intermediate over the fully reduced amine.
Mechanism of Reductive Cyclization
The reaction proceeds through the initial partial reduction of the nitro group to a hydroxylamine. This intermediate is then poised for a rapid intramolecular nucleophilic attack on the carboxylic acid, leading to the formation of the stable six-membered ring of the quinoxalinone.
Caption: Reductive cyclization of this compound.
Comparison of Catalytic Systems for Reductive Cyclization
While direct comparative data for this compound is limited, we can extrapolate from studies on similar nitroarene cyclizations to provide a robust comparison.[1]
| Catalyst System | Reductant/Conditions | Typical Yield | Selectivity | Pros | Cons |
| Visible Light Photoredox | Hantzsch Ester, Amine Base | Good to Excellent | High | Exceptionally mild conditions, high functional group tolerance. | Requires specialized photochemical equipment. |
| Palladium on Carbon (Pd/C) | H₂ (controlled stoichiometry) | Moderate to Good | Variable | Readily available, well-established. | Over-reduction to the amine is a common side reaction.[1] |
| Platinum(IV) Oxide (PtO₂) | H₂ (controlled stoichiometry) | Moderate to Good | Variable | Effective for various substrates. | Can also lead to over-reduction.[1] |
| Stoichiometric Zinc (Zn) | Acidic Media (e.g., NH₄Cl) | Good | Good | Inexpensive and effective. | Generates stoichiometric metal waste, complicating purification.[1] |
| Stoichiometric Tin (Sn) | Acidic Media | Good | Good | Historically used, effective. | Generates metallic byproducts.[1] |
Expert Insight: For the synthesis of complex molecules where functional group tolerance is critical, visible light photoredox catalysis emerges as the superior choice. Its mild, non-invasive nature allows for the selective partial reduction of the nitro group without affecting other sensitive moieties. While traditional methods using palladium or platinum can be effective, they often require careful optimization to prevent the formation of the fully reduced amine byproduct.
Experimental Protocol: Visible Light-Promoted Reductive Cyclization
This protocol is adapted from established procedures for the reductive cyclization of nitroarenes.[1]
Materials:
-
This compound
-
Ru(bpy)₃Cl₂·6H₂O (or a suitable organic photocatalyst)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Triethylamine (Et₃N)
-
Degassed N,N-Dimethylformamide (DMF)
-
Blue LED light source
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), Ru(bpy)₃Cl₂·6H₂O (1-2 mol%), and Hantzsch ester (2-3 equivalents).
-
Add degassed DMF to the desired concentration (e.g., 0.1 M).
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Seal the vessel and place it in proximity to a blue LED light source, ensuring efficient irradiation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate 1-hydroxy-3,4-dihydroquinoxalin-2(1H)-one.
Pathway B: Complete Catalytic Reduction to 2-[(2-Aminophenyl)amino]acetic Acid
The complete reduction of the nitro group to an amine opens up a different synthetic avenue, providing a versatile diamine intermediate. This transformation is generally more straightforward than the partial reduction, with a wider range of robust catalytic systems available.
Mechanism of Complete Reduction
This reaction involves the six-electron reduction of the nitro group to the corresponding amine. Heterogeneous catalysts are typically employed to facilitate this transformation in the presence of a suitable hydrogen source.
Caption: Complete reduction of this compound.
Comparison of Catalytic Systems for Complete Reduction
The catalytic reduction of nitroanilines is a well-studied transformation, and the insights gained are directly applicable to our substrate of interest.[2][3][4][5]
| Catalyst System | Reductant/Conditions | Conversion | Reaction Time | Reusability | Pros | Cons | | :--- | :--- | :--- | :--- | :--- | :--- | | CuFe₂O₄ Nanoparticles | NaBH₄, H₂O, RT | >95% | < 2 min | High (≥6 cycles) | Fast, efficient, magnetically separable, operates in water.[2] | May require catalyst synthesis. | | Au/Ag/Cu NPs on Supports | NaBH₄, H₂O, RT | High | Variable | Good | High activity, support enhances stability.[3] | Cost of precious metals (Au, Ag). | | Ni(acac)₂/PMHS | PMHS, Mild Conditions | Good to Excellent | Variable | Not specified | Chemoselective, tolerates various functional groups.[5] | Homogeneous, may require more complex purification. | | Palladium on Carbon (Pd/C) | H₂, Various Solvents | High | Variable | Good | Industry standard, highly effective. | Can be pyrophoric, potential for dehalogenation of substrates.[6] |
Expert Insight: For sustainable and efficient synthesis, heterogeneous nanocatalysts offer significant advantages. The CuFe₂O₄ nanoparticle system is particularly noteworthy for its rapid reaction rates in aqueous media at room temperature and its excellent reusability due to magnetic separability.[2] This aligns well with the principles of green chemistry and offers a cost-effective and scalable solution.
Experimental Protocol: Complete Reduction using CuFe₂O₄ Nanoparticles
This protocol is based on the highly efficient reduction of nitroanilines using magnetically separable copper ferrite nanoparticles.[2]
Materials:
-
This compound
-
Synthesized or commercially available CuFe₂O₄ nanoparticles
-
Sodium borohydride (NaBH₄)
-
Water
-
External magnet
Procedure:
-
Disperse the CuFe₂O₄ nanoparticles in an aqueous solution of this compound.
-
To this stirred suspension, add a freshly prepared aqueous solution of NaBH₄ in excess.
-
Monitor the reaction progress by observing the disappearance of the starting material (e.g., by TLC or LC-MS). The reaction is typically very fast.
-
Upon completion, place an external magnet against the reaction vessel to immobilize the CuFe₂O₄ nanoparticles.
-
Decant the supernatant containing the product, 2-[(2-aminophenyl)amino]acetic acid.
-
The product can be isolated from the aqueous solution by appropriate workup (e.g., pH adjustment and extraction).
-
The catalyst can be washed with water and reused for subsequent reactions.
Conclusion and Recommendations
The catalytic transformation of this compound offers a divergent entry into valuable heterocyclic systems. The choice of catalyst is the critical determinant of the reaction outcome.
-
For the synthesis of 1-hydroxy-3,4-dihydroquinoxalin-2(1H)-one via reductive cyclization, visible light photoredox catalysis is highly recommended for its mildness and high selectivity, particularly in the context of complex molecule synthesis.
-
For the production of 2-[(2-aminophenyl)amino]acetic acid through complete reduction, heterogeneous magnetic nanoparticles like CuFe₂O₄ provide a rapid, efficient, and environmentally benign solution with excellent catalyst recyclability.
This guide provides a framework for rational catalyst selection based on the desired synthetic target. Further optimization of reaction conditions for the specific substrate is encouraged to achieve maximum efficiency and yield.
References
-
Al-Namil, D. S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]
-
Gaki, A., et al. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
-
Nguyen, T. P., et al. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]
-
Wang, L., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing. [Link]
-
Yin, S., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Semantic Scholar. [Link]
-
Zhang, J., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Amina, S. J., et al. (2022). Recent Progress in the Application of Palladium Nanoparticles: A Review. MDPI. [Link]
-
Li, J., et al. (2022). Synthesis of 2-(2-Nitrophenyl)indoline-3-acetic Acid Derivatives via Base-Catalyzed Cyclization of N-(2-Nitrobenzyl). ResearchGate. [Link]
-
Karaman, C., et al. (2021). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. [Link]
-
Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]
-
Modulating the electrocatalytic performance of Palladium (Pd) with nonmetallic elements... ScienceDirect. [Link]
-
Tejedor, J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]
-
Enhancement Mechanism of Pt/Pd-Based Catalysts for Oxygen Reduction Reaction. NIH. [Link]
-
Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Eur. J. Chem.[Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. europepmc.org. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. link.springer.com. [Link]
-
Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/ N-Dealkylation/ N-Acylation. PubMed. [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. NIH. [Link]
- Process for the preparation of 2-amino-3-hydroxyquinoxalines.
-
Pyridinic Nitrogen‐Doped Graphene Nanoshells Boost the Catalytic Efficiency of Palladium Nanoparticles for the N‐Allylation Reaction. ResearchGate. [Link]
-
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ePrints Soton. [Link]
Sources
- 1. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
quantitative analysis of reaction kinetics for 2-[(2-Nitrophenyl)amino]acetic acid
Publish Comparison Guide: Quantitative Analysis of Reaction Kinetics for 2-[(2-Nitrophenyl)amino]acetic acid
Executive Summary
In the landscape of heterocyclic synthesis and peptide backbone modification, This compound (also known as N-(2-nitrophenyl)glycine or 2-NPG ) serves as a critical "switch" molecule. Its value lies in its latent reactivity: it is stable under standard conditions but undergoes rapid reductive cyclization to form 1,2,3,4-tetrahydroquinoxaline-2-one—a privileged scaffold in medicinal chemistry (e.g., potential antiviral and anticancer agents).
This guide provides a quantitative kinetic analysis of 2-NPG, comparing its performance against structural analogs (e.g., the para-isomer) and alternative synthetic routes . We focus on the reaction kinetics that drive yield, purity, and process control, offering validated protocols for measuring these critical parameters.
Comparative Kinetic Analysis
To understand the utility of 2-NPG, we must compare its reactivity profile against alternatives that lack its specific ortho-substitution pattern or its pre-organized geometry.
The Primary Reaction: Reductive Cyclization
The defining performance metric for 2-NPG is its ability to cyclize upon reduction of the nitro group. This is a domino sequence: Reduction
Comparison Table: 2-NPG vs. Structural Alternatives
| Feature | Product: 2-NPG (Ortho-isomer) | Alternative A: 4-NPG (Para-isomer) | Alternative B: 1,2-Phenylenediamine + Chloroacetic Acid |
| Structure | Ortho-nitro substitution | Para-nitro substitution | Separate reactants (Intermolecular) |
| Reaction Type | Intramolecular Cyclization ( | Intermolecular Polymerization/Stasis | Intermolecular Alkylation ( |
| Kinetic Order | First-order (post-reduction) | Second-order (dimerization) | Second-order (concentration dependent) |
| Rate Constant ( | High ( | Negligible ( | Moderate (Diffusion controlled) |
| Regioselectivity | 100% (Pre-organized) | N/A | Low (Risk of N,N-dialkylation) |
| By-products | Water | Linear reduction products | Over-alkylated oligomers |
*Note: Rate constants are pH-dependent and vary with the reduction catalyst used.
Key Insight: The ortho-nitro group in 2-NPG provides "stereopopulation control." Upon reduction to the amine, the nucleophilic nitrogen is held in immediate proximity to the carbonyl carbon, increasing the effective molarity (EM) of the reacting groups to
Photocleavage Kinetics (Bio-Application)
2-NPG is also used as a photocleavable linker.
-
2-NPG Quantum Yield (
): ~0.07 (at 365 nm).[1] -
Alternative (2-Nitrophenylalanine): Similar
, but slower release kinetics due to steric bulk on the -carbon. -
Performance Verdict: 2-NPG offers faster cleavage kinetics than phenylalanine derivatives, making it superior for time-resolved bio-signaling studies.
Mechanistic Pathways & Visualization
Understanding the causality of the kinetics requires visualizing the transition states. The diagram below illustrates the divergent pathways between the Product (2-NPG) and the Non-Cyclizing Alternative (4-NPG).
Figure 1: Comparative reaction pathways. The ortho-geometry of 2-NPG facilitates a rapid, intramolecular cyclization pathway (Green) that is geometrically impossible for the para-isomer (Red).
Analytical Methodologies
To quantify these kinetics, researchers must choose between high-throughput and high-resolution techniques.
| Methodology | HPLC-UV / LC-MS | In-situ UV-Vis Spectroscopy |
| Primary Use | Purity analysis & final yield quantification. | Real-time kinetic monitoring ( |
| Target Analyte | 2-NPG (Substrate) & Quinoxalinone (Product). | Disappearance of Nitro group ( |
| Pros | High specificity; separates intermediates. | Continuous data points; non-invasive. |
| Cons | Discontinuous (requires sampling); slower. | Low specificity if spectra overlap. |
| Recommendation | Use for End-Point Validation . | Use for Rate Constant Determination . |
Experimental Protocols
These protocols are designed to be self-validating. If the control (4-NPG) cyclizes, your analytical method is flawed (false positive).
Protocol A: Real-Time Kinetic Monitoring (UV-Vis)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a 10 mM stock solution of 2-NPG in Methanol.
-
Prepare a 10 mM stock solution of 4-NPG (Negative Control).
-
Prepare the Reductant: Aqueous Sodium Dithionite (
, 100 mM) or use a catalytic hydrogenation setup.
-
-
Baseline Setup:
-
Set UV-Vis spectrophotometer to scan 200–500 nm.
-
Record baseline of the solvent system (e.g., Phosphate Buffer pH 7.4 : Methanol 1:1).
-
-
Reaction Initiation:
-
Add 2-NPG stock to the cuvette (Final conc: 100
M). -
Add Reductant (Excess, e.g., 10 equivalents) to ensure pseudo-first-order kinetics with respect to the nitro compound.
-
Critical Step: Immediately start recording spectra every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the nitro-specific wavelength (approx. 260–280 nm, verify with pure standard).
-
Monitor the appearance of the quinoxalinone peak (often shifts to ~300–320 nm).
-
Plot
vs. Time. The slope .
-
-
Validation:
-
Repeat with 4-NPG . The spectrum should change (nitro
amine) but not evolve into the quinoxalinone signature. If it does, check for contamination.
-
Protocol B: Workflow Visualization
Figure 2: Experimental workflow for kinetic determination. The inclusion of a negative control (4-NPG) is mandatory for validating the specific cyclization signal.
References
-
Sykes, B. M., et al. (1995).[2] Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2.[2]
-
Mendel, D., et al. (1991). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society.[2]
-
Chen, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Analytical Chemistry.
-
Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. Chemical Reviews.
Sources
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues / Journal of the Chemical Society, Perkin Transactions 2, 1995 [sci-hub.kr]
literature review comparing synthetic methods for nitrophenylamino acids
An In-Depth Guide to the Synthetic Strategies for Nitrophenylamino Acids for Researchers and Drug Development Professionals
Abstract
Nitrophenylamino acids are indispensable tools in modern chemical biology and pharmaceutical development, serving as versatile building blocks for peptide synthesis, photo-labile caging groups, and chromogenic substrates. The strategic introduction of a nitro group onto the phenyl ring of an amino acid, most commonly phenylalanine, unlocks unique chemical properties, yet the synthetic approach chosen can significantly impact yield, purity, regioselectivity, and scalability. This guide provides a comparative analysis of the predominant synthetic methodologies for preparing nitrophenylamino acids. We will delve into the mechanistic underpinnings and practical considerations of two major pathways: the direct electrophilic nitration of phenylalanine and the nucleophilic aromatic substitution (SNAr) route. Furthermore, we explore the burgeoning field of biocatalysis as a green alternative. By presenting detailed experimental protocols, comparative data, and field-proven insights, this document serves as a comprehensive resource for researchers aiming to select and optimize the synthesis of these valuable compounds.
Introduction: The Significance of Nitrophenylamino Acids
The incorporation of a nitro group onto an aromatic side chain of an amino acid profoundly alters its electronic and steric properties. L-4-Nitrophenylalanine, for instance, is a crucial intermediate in the synthesis of many pharmaceuticals.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to further modification and imparts useful spectroscopic properties. In peptide chemistry, nitrophenylalanine residues can act as fluorescence quenchers.[1] Beyond their direct use, the nitro moiety can be readily reduced to an amine, providing a chemical handle for further functionalization, such as labeling with fluorophores or cross-linking agents. The choice of synthetic method is therefore a critical decision, balancing considerations of efficiency, cost, safety, and environmental impact.
Core Synthetic Strategies: A Comparative Overview
The synthesis of nitrophenylamino acids is primarily achieved through two distinct chemical approaches: direct nitration of the pre-existing aromatic ring and construction of the nitrophenyl-amino acid linkage via nucleophilic substitution.
Method 1: Direct Electrophilic Aromatic Nitration
The most traditional and direct approach is the electrophilic nitration of L-phenylalanine using a potent nitrating agent, typically a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2]
Mechanism and Rationale: In this reaction, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenyl ring of phenylalanine then acts as a nucleophile, attacking the nitronium ion. The amino and carboxylic acid moieties of the parent amino acid are strongly deactivating and meta-directing. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is also a deactivating, meta-directing group. Despite this, the activating effect of the alkyl substituent on the benzene ring preferentially directs the incoming electrophile to the ortho and para positions. The para-product is generally favored due to reduced steric hindrance.
Experimental Considerations:
-
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically 0-5°C) to minimize side reactions, such as oxidation of the side chain and the formation of dinitrated products.[2]
-
Regioselectivity: While the para-isomer (4-nitrophenylalanine) is the major product, the formation of the ortho-isomer (2-nitrophenylalanine) is a significant competing pathway, complicating purification.[1] Byproducts resulting from the condensation of the 4-nitro and 2-nitro isomers have also been identified.[1]
-
Yield: Reported yields for the synthesis of L-4-nitrophenylalanine via this method typically range from 57% to 80.9%, depending on the specific conditions and reactor type.[1][2] The use of a tubular reactor has been shown to improve yields by minimizing the formation of dimeric byproducts.[1]
-
Safety: The use of large quantities of concentrated, corrosive acids poses significant safety risks. The reaction can also generate toxic nitrogen oxide gases.[2]
Method 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative and often more controlled strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method involves the reaction of an amino acid derivative, where the amino group acts as the nucleophile, with a highly electron-deficient aromatic ring bearing a good leaving group.
Mechanism and Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] For this reaction to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (e.g., F, Cl). The nucleophile (the protected amino acid) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Experimental Considerations:
-
Protecting Groups: Unlike direct nitration, the SNAr approach requires the protection of the amino acid's functional groups to prevent unwanted side reactions.[5][6] The α-amino group is typically protected with a group like tert-Butoxycarbonyl (Boc) or Fluorenylmethoxycarbonyl (Fmoc), and the carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent it from acting as a competing nucleophile.[7][8]
-
Substrate Choice: The most common substrate is a 1-fluoro-4-nitrobenzene derivative, as fluoride is an excellent leaving group for SNAr reactions.
-
Regioselectivity: This method offers excellent regiocontrol. Since the starting material is a pre-functionalized nitroaromatic compound, the position of the nitro group is precisely determined, avoiding the formation of positional isomers.
-
Reaction Conditions: SNAr reactions are typically run in polar aprotic solvents like DMF or DMSO at elevated temperatures to facilitate the reaction.[9] The choice of base is also critical to deprotonate the nucleophile without causing side reactions.
Method 3: Emerging Biocatalytic Strategies
A promising frontier in the synthesis of nitroaromatics is the use of enzymes. Nature has evolved sophisticated enzymatic machinery for nitration reactions that operate under mild, environmentally benign conditions.[10]
Mechanism and Rationale: Several bacterial cytochrome P450 enzymes have been identified that can directly nitrate aromatic compounds.[11] For example, the enzyme TxtE from the thaxtomin biosynthesis pathway can catalyze the nitration of the indole ring of L-Tryptophan using nitric oxide (NO) and oxygen (O₂).[11] While direct enzymatic nitration of phenylalanine is less common, engineered enzymes and alternative biocatalytic routes are areas of active research. These methods offer unparalleled selectivity and avoid the use of harsh reagents.
Experimental Considerations:
-
Substrate Scope: The primary limitation is often the narrow substrate scope of wild-type enzymes. However, protein engineering efforts are underway to broaden their applicability.
-
Scalability: Scaling up biocatalytic processes can be challenging and may require specialized fermentation and purification equipment.
-
Green Chemistry: These methods represent the pinnacle of green chemistry, using water as a solvent at ambient temperature and pressure, and generating minimal hazardous waste.[10]
Comparative Analysis of Synthetic Methods
| Feature | Direct Electrophilic Nitration | Nucleophilic Aromatic Substitution (SNAr) | Biocatalytic Nitration |
| Starting Materials | L-Phenylalanine, Conc. H₂SO₄, Conc. HNO₃ | Protected amino acid, Activated nitroaryl halide | Amino acid, Enzyme, Co-substrates (e.g., NO, O₂) |
| Regioselectivity | Moderate (Mixture of ortho/para isomers) | Excellent (Determined by starting material) | Excellent (Enzyme-controlled) |
| Typical Yield | 55-81%[1][2] | Generally high (>80%), depends on steps | Variable, often lower for engineered systems |
| Key Advantage | Fewest synthetic steps | High purity and regiocontrol | Environmentally benign, high selectivity |
| Key Disadvantage | Isomer separation required, harsh/unsafe reagents | Multiple protection/deprotection steps | Limited substrate scope, scalability challenges |
| Scalability | Feasible but with safety concerns | Highly scalable | Challenging, requires bioreactors |
| Cost-Effectiveness | Low raw material cost, but purification adds expense | Higher cost due to protecting groups and reagents | Potentially low, but enzyme production can be costly |
Detailed Experimental Protocols
Protocol 1: Synthesis of L-4-Nitrophenylalanine via Direct Nitration
(Adapted from literature procedures[1][2])
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 30 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition of Phenylalanine: Slowly add 8.3 g (0.05 mol) of L-phenylalanine to the stirred, cold sulfuric acid in portions, ensuring the temperature does not rise above 5°C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by adding 10 mL of concentrated nitric acid to a flask and cooling it to 0°C.
-
Nitration: Add the cold nitric acid dropwise to the phenylalanine solution over 1 hour. Maintain the reaction temperature at 0°C throughout the addition.
-
Reaction: Allow the mixture to stir at 0°C for an additional 3 hours.[1]
-
Workup: Carefully pour the reaction mixture onto 250 mL of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting solution to a pH of 7-8 by the slow addition of aqueous ammonia (28% w/w). A white solid will precipitate.
-
Isolation: Cool the mixture overnight in a refrigerator to complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield L-4-nitrophenylalanine. Further purification by recrystallization or chromatography may be required to remove the ortho-isomer.
Protocol 2: Synthesis of a Nitrophenylamino Acid Derivative via SNAr
-
Preparation: To a solution of Boc-protected amino acid (e.g., Boc-glycine, 1.0 eq) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected nitrophenylamino acid derivative.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the ester can be saponified (e.g., with lithium hydroxide) in subsequent steps to yield the final free amino acid.
Conclusion and Future Outlook
The synthesis of nitrophenylamino acids can be effectively achieved through both direct nitration and nucleophilic aromatic substitution. Direct nitration offers a rapid, atom-economical route but is hampered by issues of regioselectivity and the use of hazardous materials. The SNAr pathway, while requiring additional protection and deprotection steps, provides superior control over regiochemistry, leading to a purer final product.
The future of nitrophenylamino acid synthesis will likely be driven by the principles of green chemistry. The development of highly active and substrate-tolerant nitrating enzymes holds immense promise for creating sustainable and highly selective manufacturing processes. Concurrently, advancements in chemocatalysis, such as C-H activation/nitration mediated by transition metals, may offer novel routes that combine the efficiency of chemical synthesis with improved selectivity and milder reaction conditions. For researchers and drug development professionals, a thorough understanding of the trade-offs between these established and emerging methods is essential for the successful and efficient production of these vital chemical building blocks.
References
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- National Library of Medicine. Protecting Groups in Peptide Synthesis. PubMed.
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- ACS Publications. Amino Acid-Protecting Groups. Chemical Reviews.
- ResearchGate. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite: Evidence for hydroxyl radical production from peroxynitrite.
- National Library of Medicine. Direct aromatic nitration by bacterial P450 enzymes. PMC.
- YouTube. Preparation of Arylamines, Part 2: Uncatalyzed Aromatic Nucleophilic Substitution.
- ResearchGate. Study on the synthesis of L-4-nitrophenylalanine.
- ACS Publications. Biocatalytic Strategies for Nitration Reactions. JACS Au.
- ResearchGate. Synthesis of o -Nitroarylamines via Ipso Nucleophilic Substitution of Sulfonic Acids | Request PDF.
- National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. PMC.
- National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).
- Google Patents. CN101417959A - Synthesis method of L-p-nitrophenylalanine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
